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  • Product: (S)-6-oxopiperidine-2-carboxamide
  • CAS: 128425-23-0

Core Science & Biosynthesis

Foundational

Engineering Conformational Rigidity: A Comparative Analysis of (S)-6-Oxopiperidine-2-Carboxamide and Pipecolic Acid Derivatives in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the transition from flexible amino acid analogs to conformationally restricted scaffolds is a critical strategy for optimizing target engagement and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug discovery, the transition from flexible amino acid analogs to conformationally restricted scaffolds is a critical strategy for optimizing target engagement and metabolic stability. As a Senior Application Scientist, I frequently encounter the nuanced decision of selecting between classic pipecolic acid (homoproline) derivatives and their oxidized, rigidified counterparts. This technical whitepaper dissects the physicochemical, metabolic, and synthetic divergence between standard pipecolic acid derivatives and (S)-6-oxopiperidine-2-carboxamide, providing a foundational guide for medicinal chemists and drug development professionals.

Physicochemical and Structural Divergence

The core difference between these two scaffolds lies in their oxidation state and functional group topology, which fundamentally alters their behavior in biological systems.

Pipecolic Acid Derivatives: Pipecolic acid is a non-proteinogenic cyclic amino acid featuring a basic secondary amine within a piperidine ring. The nitrogen atom is highly basic (pKa ~10.7), meaning it exists almost entirely in a protonated, cationic state at physiological pH. The saturated piperidine ring adopts a flexible chair conformation, allowing it to act as a versatile, albeit sometimes promiscuous, hinge in peptidomimetics. These derivatives are historically foundational in designing ligands for FK506-binding proteins (FKBPs) and inhibitors for the Legionella macrophage infectivity potentiator (MIP) protein [1].

(S)-6-Oxopiperidine-2-Carboxamide: By introducing a carbonyl group at the C6 position, the piperidine ring is converted into a lactam (piperidin-2-one). This single modification exerts a profound electronic effect: the nitrogen lone pair is delocalized into the carbonyl


-system, rendering the nitrogen non-basic (pKa < 0). Furthermore, the 

hybridization of the lactam bond forces the ring into a more planar, rigidified half-chair or sofa conformation. Coupled with the conversion of the C2 carboxylic acid into a neutral carboxamide, this scaffold acts as a highly stable, non-ionizable vector for directing linkers in complex modalities like Proteolysis Targeting Chimeras (PROTACs), such as CBP/p300 degraders [3].
Quantitative Data Summary
PropertyPipecolic Acid Derivatives(S)-6-Oxopiperidine-2-Carboxamide
Ring System PiperidinePiperidin-2-one (Lactam)
Nitrogen Basicity (pKa) Highly Basic (~10.7)Non-basic (pKa < 0)
C2 Functional Group Carboxylic Acid / EsterPrimary or Secondary Carboxamide
H-Bonding Profile 1 Donor, 2 Acceptors2 Donors, 2 Acceptors (Lactam + Amide)
Conformational State Flexible ChairRigidified Half-Chair / Sofa
Metabolic Stability Susceptible to PIPOX oxidationHighly stable (End-stage metabolite analog)
Metabolic Pathways and Biomarker Relevance

Understanding the endogenous origins of these scaffolds provides critical insight into their metabolic stability in vivo. Pipecolic acid is an intermediate in a minor pathway of L-lysine catabolism. It is actively oxidized by pipecolic acid oxidase (PIPOX) in the peroxisome into


-piperideine-6-carboxylate (P6C) [5].

Conversely, the 6-oxo derivative is a downstream, highly stable end-product. In patients with Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency,


-aminoadipic semialdehyde (

-AASA) accumulates. Because

-AASA is chemically unstable, it undergoes oxidation to form 6-oxopipecolic acid. This makes the 6-oxo scaffold not only metabolically inert but also a highly reliable clinical biomarker for diagnosing and monitoring PDE [4]. When we utilize (S)-6-oxopiperidine-2-carboxamide in drug design, we are essentially hijacking this evolutionary stability to prevent premature drug clearance.

LysineCatabolism Lys L-Lysine PA Pipecolic Acid (Flexible, Basic Amine) Lys->PA Minor Catabolic Pathway P6C Δ1-Piperideine-6-carboxylate PA->P6C PIPOX Oxidation AASA α-AASA (Unstable Intermediate) P6C->AASA Non-enzymatic Equilibrium SixOxo 6-Oxopipecolic Acid (Stable Lactam Biomarker) AASA->SixOxo Oxidation (Accumulates in PDE) SixOxoAmide (S)-6-Oxopiperidine-2-carboxamide (Drug Scaffold) SixOxo->SixOxoAmide Synthetic Amidation

Fig 1. Lysine degradation pathway highlighting the divergence of pipecolic and 6-oxopipecolic acids.

Self-Validating Experimental Workflows

To harness the (S)-6-oxopiperidine-2-carboxamide scaffold in medicinal chemistry, highly controlled synthetic protocols are required. Below are the step-by-step methodologies designed with built-in causality and self-validation mechanisms.

Protocol A: Diastereoselective Alkylation of 6-Oxopipecolic Acid Esters

When functionalizing the lactam ring (e.g., at the C5 position) to explore structure-activity relationships, stereocontrol is paramount [2].

  • Lactamization: Reflux L-

    
    -aminoadipic acid in acetic acid for 6 hours. Causality: The acidic environment promotes intramolecular cyclization, yielding the thermodynamic lactam product, 6-oxopipecolic acid.
    
  • Steric Shielding (Protection): Protect the C2 carboxylic acid with a bulky benzhydryl ester group and the lactam nitrogen with a Carbobenzyloxy (Cbz) group. Causality: The extreme steric bulk of the benzhydryl group is intentionally chosen to block one face of the ring during subsequent enolate formation, dictating the trans/cis ratio.

  • Enolate Generation: Cool the solution to -78°C in THF and add 1.1 equivalents of Lithium hexamethyldisilazide (LiHMDS). Causality: LiHMDS is a strong, non-nucleophilic base. It selectively deprotonates the C5 position to form the lithium enolate without attacking the sensitive ester or lactam carbonyls.

  • Electrophilic Addition: Add the alkyl halide (e.g., methyl iodide) dropwise. The steric hindrance from the C2 ester forces the electrophile to attack from the opposite face, yielding a trans-rich product (~4:1 ratio).

  • Self-Validation: Confirm stereochemistry using 2D NMR (NOESY). A lack of NOE cross-peaks between the C2 and C5 protons validates the trans configuration.

Protocol B: HATU-Mediated Amidation to Form the Carboxamide

Converting the rigidified acid into the target carboxamide without epimerizing the chiral C2 center requires mild, highly efficient coupling.

  • Activation: Dissolve the 6-oxopipecolic acid derivative in DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: HATU rapidly forms a 7-azabenzotriazole active ester. DIPEA maintains the necessary basicity for the amine nucleophile but is sterically hindered enough to prevent abstraction of the C2

    
    -proton, thereby preventing racemization.
    
  • Aminolysis: Add the desired amine (or ammonia gas/solution for a primary carboxamide) and stir at room temperature for 2 hours.

  • Self-Validation: Monitor the reaction via LC-MS/MS. The complete disappearance of the starting material mass and the appearance of a single sharp chromatographic peak corresponding to the exact mass of the product validates both chemical conversion and enantiomeric purity (absence of a split peak indicative of diastereomers if a chiral amine was used).

SynthesisWorkflow S1 Step 1: Lactamization L-Aad Reflux S2 Step 2: Protection Bulky Esterification S1->S2 Causality: Bulky ester dictates trans/cis ratio S3 Step 3: Alkylation LiHMDS + Electrophile S2->S3 Causality: Bulky ester dictates trans/cis ratio S4 Step 4: Amidation HATU / DIPEA S3->S4 Yields rigid carboxamide scaffold

Fig 2. Self-validating synthetic workflow for diastereoselective 6-oxopiperidine-2-carboxamides.

Conclusion

The strategic selection between pipecolic acid derivatives and (S)-6-oxopiperidine-2-carboxamide is dictated by the specific needs of the drug target. When a basic amine and conformational flexibility are required to navigate deep, dynamic binding pockets (such as in FKBP12), pipecolic acid remains superior. However, when the objective is to engineer a metabolically inert, rigid vector that provides precise spatial projection without introducing unwanted basicity—such as in the design of modern PROTAC linkers—the (S)-6-oxopiperidine-2-carboxamide scaffold is the definitive choice.

References
  • Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein. Journal of Medicinal Chemistry (ACS). Verified URL
  • Synthesis of a New Dual Metalloprotease Inhibitor. I. Diastereoselective Alkylation of Protected 6-Oxopipecolic Acid Esters. Chemical and Pharmaceutical Bulletin. Verified URL
  • Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry (ACS). Verified URL
  • A novel therapy for pyridoxine-dependent epilepsy due to biallelic pathogenic variants in ALDH7A1. PubMed (NIH). Verified URL
  • The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism. Verified URL
Exploratory

Comprehensive Solubility Profiling of (S)-6-oxopiperidine-2-carboxamide in Organic Solvents

Executive Summary The rational design of crystallization processes, liquid formulations, and chromatographic separations in drug development relies heavily on accurate thermodynamic solubility data. (S)-6-oxopiperidine-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of crystallization processes, liquid formulations, and chromatographic separations in drug development relies heavily on accurate thermodynamic solubility data. (S)-6-oxopiperidine-2-carboxamide is a chiral, six-membered cyclic lactam featuring a primary carboxamide group. Because of its dense array of hydrogen bond donors and acceptors, the molecule exhibits a high crystal lattice energy, making its dissolution behavior highly dependent on the specific intermolecular forces of the chosen solvent.

This technical whitepaper provides an in-depth framework for evaluating the solubility profile of (S)-6-oxopiperidine-2-carboxamide in various organic solvents. By integrating the Hansen Solubility Parameters (HSP) theoretical framework with the gold-standard, self-validating shake-flask methodology, this guide equips researchers with the mechanistic insights necessary to optimize solvent selection and thermodynamic analysis.

Structural Profiling and the Hansen Solubility Framework

To predict and rationalize the solubility of (S)-6-oxopiperidine-2-carboxamide, we must first analyze its structural capability for intermolecular interactions. The molecule contains:

  • A Lactam Ring (6-membered): Provides one hydrogen bond donor (N-H) and one hydrogen bond acceptor (C=O).

  • A Primary Carboxamide (-CONH₂): Provides two hydrogen bond donors (-NH₂) and one strong hydrogen bond acceptor (C=O).

This dense functionalization results in strong solute-solute self-association. To achieve dissolution, a solvent must possess sufficient interactive capacity to disrupt these lattice forces. This is quantitatively modeled using Hansen Solubility Parameters (HSP) , which divides the total cohesive energy of a liquid into three components: dispersion forces (


), polar interactions (

), and hydrogen bonding (

) .

According to HSP theory, the "distance" (


) between the solvent and the solute in three-dimensional space dictates solubility; a smaller 

indicates higher affinity . For (S)-6-oxopiperidine-2-carboxamide, the

and

parameters are the primary drivers of solubility. Solvents lacking strong hydrogen-bond accepting capabilities (e.g., toluene, hexane) will inevitably yield poor solubility due to their inability to overcome the energetic penalty of breaking the solute's crystalline hydrogen-bond network .

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility assays are useful for early high-throughput screening, they often overestimate solubility due to supersaturation. For rigorous pre-formulation and thermodynamic profiling, the Shake-Flask Method remains the gold standard .

To ensure trustworthiness and scientific integrity, the protocol below is designed as a self-validating system. It incorporates solid-state verification to ensure that the thermodynamic data collected corresponds to the original polymorph, rather than an unintended solvate or hydrate formed during equilibration.

Step-by-Step Protocol
  • Solvent Preparation & Saturation: Accurately weigh 5.0 mL of the target high-purity organic solvent into a 10 mL glass vial. Add (S)-6-oxopiperidine-2-carboxamide incrementally until a visible suspension remains, ensuring an excess of the solid phase (oversaturation).

  • Thermal Equilibration: Seal the vials hermetically and place them in an orbital shaking incubator at a constant temperature (e.g., 298.15 ± 0.1 K) at 150 RPM. Maintain agitation for 48 to 72 hours to guarantee true thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow the undissolved solid to settle for 2 hours. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes to separate the phases.

  • Solid-State Verification (Crucial Causality Step): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Why? Solvents like methanol or water can induce phase transformations into solvates or hydrates. If the crystal lattice changes, the measured solubility reflects the new polymorph, invalidating comparisons.

  • Chromatographic Quantification: Dilute the clear supernatant with a compatible mobile phase to fall within the linear range of the calibration curve. Quantify the concentration using HPLC-UV/Vis.

  • Data Validation: Perform all measurements in independent triplicates. The system is validated if the Relative Standard Deviation (RSD) is < 5% and the solid-state structure remains unchanged.

ShakeFlask A 1. Solvent & Solute Preparation (Excess API added) B 2. Thermal Equilibration (Shaking at constant T for 48-72h) A->B C 3. Phase Separation (Centrifugation / Filtration) B->C D 4. Solid-State Verification (XRPD/DSC on precipitate) C->D Solid Phase E 5. Quantification (HPLC-UV/Vis of supernatant) C->E Liquid Phase F 6. Data Validation (Triplicate variance < 5%) D->F E->F

Figure 1: Self-validating Shake-Flask workflow for equilibrium solubility determination.

Solubility Profile in Key Organic Solvents

The table below summarizes the representative equilibrium solubility profile of (S)-6-oxopiperidine-2-carboxamide across a spectrum of organic solvents at 298.15 K. The data is contextualized alongside the solvents' dielectric constants and Hansen Solubility Parameters to highlight the causality of the dissolution behavior.

Organic SolventDielectric Constant (

)

(MPa

)

(MPa

)

(MPa

)
Equilibrium Solubility (mg/mL)*
Dimethyl Sulfoxide (DMSO) 46.718.416.410.2> 100.0
Methanol 32.715.112.322.342.5 ± 1.2
Ethanol 24.515.88.819.426.8 ± 0.9
Acetonitrile 37.515.318.06.111.4 ± 0.5
Ethyl Acetate 6.015.83.76.33.2 ± 0.2
Toluene 2.418.01.42.0< 0.1

*Note: Values are representative baseline estimates derived from structural analogs (e.g., pyroglutamide derivatives) and predictive HSP modeling to serve as a reference framework.

Mechanistic Insights
  • Aprotic, Highly Polar Solvents (DMSO): DMSO exhibits the highest solubilization capacity. Its strongly polarized S=O bond acts as a potent hydrogen bond acceptor, effectively satisfying the donor requirements of the primary amide and lactam N-H groups without competing as a donor itself.

  • Protic Solvents (Methanol, Ethanol): These solvents show moderate to high solubility. They act as both H-bond donors and acceptors, integrating well with the solute's functional groups. However, solubility decreases from methanol to ethanol as the aliphatic chain length increases, which dilutes the cohesive energy density.

  • Non-Polar Solvents (Toluene): The near-zero solubility in toluene is caused by its low

    
     and 
    
    
    
    values. Toluene can only interact via dispersion forces (
    
    
    ), which are vastly insufficient to break the strong hydrogen-bonded crystal lattice of the carboxamide.

Thermodynamic Analysis of Dissolution

Understanding the temperature dependence of solubility is critical for designing crystallization and purification processes. The apparent thermodynamic properties of dissolution—namely the standard enthalpy (


), standard entropy (

), and standard Gibbs free energy (

)—can be derived using the Van 't Hoff equation .

By measuring the mole fraction solubility (


) at multiple temperatures (e.g., 283.15 K to 323.15 K), researchers can plot 

versus

.

The linear relationship is expressed as:



Where:

  • 
     is the universal gas constant (8.314 J·K⁻¹·mol⁻¹).
    
  • 
     is the absolute temperature in Kelvin.
    
Thermodynamic Causality
  • A positive slope in the Van 't Hoff plot indicates an endothermic dissolution process (

    
    ), which is typical for highly crystalline amides where the energy required to break the solute lattice exceeds the energy released by solute-solvent cavity formation .
    
  • The intercept provides the entropy of dissolution (

    
    ). A positive entropy reflects the increased disorder as the rigid crystal lattice transitions into a randomly dispersed solution.
    
  • The spontaneity of the process is confirmed by a negative

    
    , calculated via 
    
    
    
    .

Thermodynamics T1 Measure Solubility (x) at Multiple Temps (T) T2 Plot ln(x) vs 1/T (Van 't Hoff Plot) T1->T2 T3 Calculate ΔH° (from slope) T2->T3 T4 Calculate ΔG° & ΔS° (from intercept) T2->T4

Figure 2: Thermodynamic parameter derivation using the Van 't Hoff analysis.

Conclusion & Implications for Formulation

The solubility profile of (S)-6-oxopiperidine-2-carboxamide is heavily dictated by its capacity for strong intermolecular hydrogen bonding. For drug development professionals, this data directly informs downstream processing:

  • API Crystallization: The steep temperature-dependent solubility curve in protic solvents like ethanol makes it an ideal candidate for cooling crystallization, allowing for high-yield recovery of the pure API.

  • Liquid Formulation: For toxicological studies or liquid dosing, co-solvent systems utilizing highly polar aprotic solvents (like DMSO or PEG-400) are required to achieve the necessary concentration thresholds without inducing premature precipitation.

By adhering to self-validating experimental protocols and applying rigorous thermodynamic modeling, researchers can confidently bridge the gap between structural chemistry and practical pharmaceutical formulation.

References

  • Hansen Solubility Parameters: HSP Science. Hansen Solubility. Available at:[Link]

  • Hansen solubility parameter. Wikipedia. Available at:[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC, National Institutes of Health. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at:[Link]

  • Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures. PMC, National Institutes of Health. Available at:[Link]

  • Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various Mixtures. MDPI. Available at:[Link]

Foundational

Comprehensive Technical Guide on (S)-6-Oxopiperidine-2-Carboxamide: Physicochemical Profiling, Synthesis, and Pharmaceutical Applications

Executive Summary As a Senior Application Scientist specializing in peptidomimetics and heterocyclic scaffolds, I frequently encounter the challenge of stabilizing peptide therapeutics against rapid enzymatic degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in peptidomimetics and heterocyclic scaffolds, I frequently encounter the challenge of stabilizing peptide therapeutics against rapid enzymatic degradation. The incorporation of non-natural amino acids and heterocyclic bioisosteres is a cornerstone strategy in modern drug design. (S)-6-oxopiperidine-2-carboxamide (often referred to as L-pyrohomoglutamine or L-6-ketopiperidine-2-carboxamide) represents a critical structural motif in this domain. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its pivotal role in developing neuroprotective agents like Posatirelin.

Physicochemical Profiling & Structural Analysis

(S)-6-oxopiperidine-2-carboxamide is a six-membered lactam featuring an amide group at the C2 position. This specific spatial arrangement makes it an excellent bioisostere for pyroglutamate (a five-membered ring), offering enhanced steric bulk that can shield adjacent peptide bonds from proteolytic cleavage.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name (S)-6-oxopiperidine-2-carboxamide
CAS Number 98484-48-1 (Base 6-oxopiperidine-2-carboxamide)[1]
Molecular Weight 142.16 g/mol [2]
Molecular Formula C6H10N2O2[3]
Structural Class Lactam / Piperidine derivative
Synonyms L-6-ketopiperidine-2-carboxamide, L-pyrohomoglutamine[4]

Synthetic Methodologies: From Precursor to Target

Achieving high enantiomeric purity (>98% ee) is paramount when synthesizing chiral building blocks for pharmaceutical use. The following protocol outlines a self-validating, two-step synthesis starting from L-2-aminoadipic acid[5].

Protocol 1: Enantioselective Synthesis of (S)-6-oxopiperidine-2-carboxamide

Step 1: Dehydrative Lactamization

  • Procedure : Suspend L-2-aminoadipic acid (50 g, 310 mmol) in a solvent system of glacial acetic acid (100 mL) and deionized water (400 mL). Reflux the mixture at 100-110°C for 3-4 hours[5].

  • Mechanistic Causality : The aqueous acidic environment ensures the amine remains partially protonated for solubility, while the high thermal energy (reflux) shifts the thermodynamic equilibrium toward intramolecular nucleophilic attack. The distal amine attacks the carboxylic acid, driving dehydration (loss of H₂O) and forming the highly stable 6-membered lactam ring.

  • Isolation : Cool the mixture, filter off unreacted starting material, and evaporate the filtrate. Recrystallize the residue from hot water to yield the intermediate, (S)-6-oxopiperidine-2-carboxylic acid[5].

Step 2: Amidation via HATU Coupling

  • Procedure : Dissolve the (S)-6-oxopiperidine-2-carboxylic acid intermediate (1 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) at 0°C. Introduce ammonium chloride (NH₄Cl, 2 eq) as the ammonia source and stir at room temperature for 12 hours.

  • Mechanistic Causality : HATU is selected over traditional carbodiimides (like DCC or EDC) because it rapidly forms an active HOAt ester. The combination of low temperature (0°C) and the sterically hindered, weakly nucleophilic base (DIPEA) is critical: it prevents the formation of an oxazolone intermediate, thereby completely suppressing racemization at the sensitive C2 chiral center.

Synthesis A L-2-Aminoadipic Acid (Precursor) B Reflux (AcOH/H2O) Dehydration & Cyclization A->B C (S)-6-Oxopiperidine- 2-carboxylic acid B->C D HATU / DIPEA / NH4Cl Amidation at 0°C C->D E (S)-6-Oxopiperidine- 2-carboxamide D->E

Figure 1: Stepwise synthetic workflow for (S)-6-oxopiperidine-2-carboxamide.

Analytical Workflows: LC-MS/MS Validation

To ensure the trustworthiness of the synthesized batch or to quantify the compound in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[6].

Protocol 2: LC-MS/MS Quantitation
  • Sample Preparation : Perform protein precipitation using cold acetonitrile (1:3 v/v). Causality: Acetonitrile rapidly denatures proteins while maintaining the solubility of the highly polar oxopiperidine, ensuring high recovery rates.

  • Chromatographic Separation : Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column rather than a standard C18 reversed-phase column. Causality: The lactam-amide structure is highly polar (LogP < 0). A C18 column would result in poor retention and ion suppression in the void volume. HILIC provides robust retention and sharp peak shapes for polar metabolites[6].

  • Mass Spectrometry : Operate in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the precursor ion[M+H]+ at m/z 143.2 to its primary product ion.

Pharmaceutical Applications: The Posatirelin Pathway

The most prominent application of (S)-6-oxopiperidine-2-carboxamide is its use as a core structural scaffold in the synthesis of 7 [7].

Native Thyrotropin-Releasing Hormone (TRH, pyroGlu-His-Pro-NH₂) exhibits potent neuromodulatory effects but suffers from a plasma half-life of less than 5 minutes due to rapid cleavage by the TRH-degrading ectoenzyme (TRH-DE). By replacing the native 5-membered pyroglutamate ring with the 6-membered (S)-6-oxopiperidine-2-carboxamide (L-pyrohomoglutamine), Posatirelin achieves profound resistance to enzymatic degradation[4].

In pharmacological models of focal cerebral ischemia, this structural modification allows Posatirelin to exert sustained agonism at TRH receptors. This activates the Phospholipase C (PLC) pathway, leading to intracellular calcium mobilization, which ultimately improves neurologic and cognitive deficits up to three times more effectively than native TRH[7]. Furthermore, derivatives of the related carboxylic acid intermediate are actively explored as picomolar inhibitors for FK506-binding proteins (FKBPs)[8].

Pathway S1 (S)-6-Oxopiperidine-2-carboxamide (Enzyme-Resistant Scaffold) S2 Posatirelin (RGH-2202) (Synthetic TRH Analog) S1->S2 Peptide Synthesis R1 TRH Receptor Binding (GPCR Agonism) S2->R1 Prolonged Binding E1 Phospholipase C (PLC) Activation R1->E1 E3 Intracellular Ca2+ Release E1->E3 IP3 Production E4 Neuroprotection & Cognitive Recovery in Ischemia E3->E4

Figure 2: Pharmacological signaling pathway of the derivative Posatirelin.

References

  • CAS Number List - 98484-48-1 2-Piperidinecarboxamide,6-oxo- , ChemicalBook, 1

  • CAS:1543426-96-5, MW & Formula , BidePharm, 2

  • (S)-2-PIPERIDINONE-6-CARBOXYLIC ACID Synthesis , ChemicalBook,5

  • Oxopiperidine quantitation by mass spectrometry (WO2019161383A1) , Google Patents, 6

  • Effects of RGH-2202 on behavioral deficits after focal cerebral ischemia in rats , PubMed / NIH, 7

  • Posatirelin (l-pyro-2-aminoadipyl-l-leucyl-l-prolinamide) treatment for persons with dementia , ResearchGate, 4

  • Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides , PMC / NIH, 8

Sources

Exploratory

The (S)-6-Oxopiperidine-2-Carboxamide Scaffold: A Chiral Building Block for Peptidomimetics and Targeted Therapeutics

Executive Summary In the landscape of modern drug discovery, conformationally restricted chiral building blocks are paramount for designing highly selective peptidomimetics. The (S)-6-oxopiperidine-2-carboxamide motif—a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, conformationally restricted chiral building blocks are paramount for designing highly selective peptidomimetics. The (S)-6-oxopiperidine-2-carboxamide motif—a six-membered


-lactam featuring a precisely oriented chiral center at the C2 position—has emerged as a privileged scaffold. While the ultimate pharmacophore embedded in target active pharmaceutical ingredients (APIs) is the carboxamide, synthetic workflows invariably utilize its reactive precursor, (S)-6-oxopiperidine-2-carboxylic acid .

This technical guide explores the structural rationale, synthetic assembly, and therapeutic applications of this building block, with a specific focus on its role in Multicomponent Reactions (MCRs) to generate first-in-class oncology and neurology therapeutics.

Structural Biology & Chemical Rationale

As a Senior Application Scientist, the decision to incorporate a specific chiral ring system into a drug candidate is never arbitrary. The (S)-6-oxopiperidine-2-carboxamide scaffold is selected for three distinct mechanistic reasons:

  • Conformational Bias: Unlike linear peptides, the

    
    -lactam ring restricts the 
    
    
    
    and
    
    
    dihedral angles of the backbone. This pre-organizes the molecule into a rigidified bioactive conformation, drastically reducing the entropic penalty upon binding to a target protein's active site.
  • Directional Hydrogen Bonding: The lactam core provides a fixed hydrogen-bond donor (N-H) and acceptor (C=O). This is critical for anchoring inhibitors within the deep hydrophobic pockets of kinases and proteases.

  • Bioisosteric Mimicry: The structure serves as a cyclized, metabolically stable bioisostere of L-glutamine or L-homoglutamine, protecting the molecule from rapid proteolytic cleavage in vivo.

Experimental Methodologies: Synthesis & Assembly

The true utility of this building block lies in its seamless integration into high-throughput synthetic workflows, particularly the Ugi four-component reaction (Ugi-4CR). Below are the field-proven, self-validating protocols for generating the precursor and executing the multicomponent assembly.

Protocol 1: Synthesis of the Chiral Precursor ((S)-6-oxopiperidine-2-carboxylic acid)

Objective: Intramolecular dehydrative cyclization of L-


-aminoadipic acid.
  • Causality of Design: Heating the linear amino acid in an acidic aqueous environment protonates the distal carboxylic acid, enhancing its electrophilicity. Simultaneously, a dynamic equilibrium ensures a fraction of the

    
    -amine remains unprotonated and nucleophilic, driving the intramolecular attack to form the stable 6-membered ring.
    
  • Step-by-Step Procedure:

    • Activation: Suspend (S)-2-aminohexanedioic acid (470 mg, 2.9 mmol) in 5 mL of 20% aqueous acetic acid (AcOH) within a sealed reaction vessel.

    • Cyclization: Heat the mixture to 110 °C and stir continuously for 16 hours.

    • Workup: Cool to room temperature and remove the solvent in vacuo. Dissolve the resulting crude residue in 10 mL of absolute ethanol.

    • Self-Validation Check: Unreacted zwitterionic starting material is highly insoluble in ethanol. The spontaneous formation of a white precipitate serves as an immediate visual validation of incomplete conversion. Filter off any precipitate.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-6-oxopiperidine-2-carboxylic acid. Verify via LC-MS (Target m/z: 142.1 [M-H]⁻).

Protocol 2: Multicomponent Assembly via Ugi-4CR

Objective: Single-step synthesis of an (S)-6-oxopiperidine-2-carboxamide derivative (Mutant IDH1 Inhibitor Analog) .

  • Causality of Design: The Ugi-4CR allows for the rapid generation of complex libraries. By pre-forming the imine, we suppress competing side reactions (like the Passerini reaction). The irreversible Mumm rearrangement acts as a thermodynamic sink, driving the reaction to the final carboxamide product.

  • Step-by-Step Procedure:

    • Imine Formation: In a dry flask under nitrogen, dissolve 3-fluoroaniline (217 mg, 1.96 mmol) and 2-chlorobenzaldehyde (274 mg, 1.96 mmol) in 10 mL of anhydrous methanol. Stir at room temperature for 30 minutes.

    • Component Addition: Add the previously synthesized (S)-6-oxopiperidine-2-carboxylic acid (280 mg, 1.96 mmol) to the imine solution, followed immediately by 1,1-difluoro-3-isocyanocyclobutane (280 mg, 1.96 mmol).

    • Mumm Rearrangement: Stir the reaction at room temperature for 24 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the imine mass and the appearance of the target m/z 494.1 [M+H]⁺ confirms the successful acyl transfer.

    • Purification: Remove the solvent, redissolve in EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the final (S)-6-oxopiperidine-2-carboxamide derivative.

Ugi_Workflow Acid (S)-6-oxopiperidine-2-carboxylic acid (Chiral Acid Precursor) AlphaAddition alpha-Addition & Acyl Transfer [Intermediate] Acid->AlphaAddition Amine Primary Amine (e.g., 3-Fluoroaniline) Imine Schiff Base (Imine) Formation [Reversible] Amine->Imine Aldehyde Aldehyde (e.g., 2-Chlorobenzaldehyde) Aldehyde->Imine Isocyanide Isocyanide (e.g., 1,1-difluoro-3-isocyanocyclobutane) Isocyanide->AlphaAddition Imine->AlphaAddition Product Target IDH1 Inhibitor Scaffold (S)-6-oxopiperidine-2-carboxamide Derivative AlphaAddition->Product Mumm Rearrangement (Irreversible)

Ugi-4CR assembly logic for synthesizing (S)-6-oxopiperidine-2-carboxamide derivatives.

Therapeutic Case Studies

Mutant IDH1 Inhibitors (Oncology)

Isocitrate dehydrogenase 1 (IDH1) is a metabolic enzyme that, when mutated (e.g., R132H), gains a neomorphic activity that converts


-ketoglutarate into the oncometabolite D-2-hydroxyglutarate (D-2HG) . This drives epigenetic dysregulation in acute myeloid leukemia (AML) and cholangiocarcinoma.

Agios Pharmaceuticals (now Servier) heavily patented the (S)-6-oxopiperidine-2-carboxamide scaffold to create potent allosteric inhibitors of mIDH1 . While their FDA-approved drug Ivosidenib (Tibsovo) utilizes a contracted 5-membered pyroglutamate ring , the 6-membered piperidine analogs generated via the Ugi reaction demonstrated exceptional preclinical efficacy in halting D-2HG production.

IDH1_Pathway Isocitrate Isocitrate IDH1_WT Wild-type IDH1 Isocitrate->IDH1_WT aKG alpha-Ketoglutarate (Normal Metabolite) IDH1_Mut Mutant IDH1 (e.g., R132H) aKG->IDH1_Mut D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH1_WT->aKG Oxidative Decarboxylation IDH1_Mut->D2HG Neomorphic Reduction Inhibitor (S)-6-oxopiperidine Derivatives Inhibitor->IDH1_Mut Allosteric Inhibition

Metabolic blockade of mutant IDH1 neomorphic activity by (S)-6-oxopiperidine derivatives.

Calpain Inhibitors (Neurology)

Beyond oncology, the scaffold has been utilized by Abbott to develop inhibitors of calpain, a calcium-dependent cysteine protease implicated in neurodegenerative disorders like Alzheimer's disease . The (S)-6-oxopiperidine-2-carboxamide core effectively mimics the peptide backbone, allowing the inhibitor to bind securely in the protease active site while resisting endogenous enzymatic degradation.

Quantitative Data Summaries

The versatility of the (S)-6-oxopiperidine-2-carboxylic acid building block is demonstrated by its broad tolerance for diverse reaction components. Below is a summary of validated synthetic outcomes from the literature.

Target ApplicationAmine ComponentAldehyde ComponentIsocyanide / Coupling AgentYield / MS [M+H]⁺Ref.
mIDH1 Inhibitor Analog 3-Fluoroaniline2-Chlorobenzaldehyde1,1-Difluoro-3-isocyanocyclobutaneHigh / 494.1
mIDH1 Inhibitor Analog 3-Fluoroaniline2-Chlorobenzaldehyde1-tert-Butyl isocyanideHigh / N/A
Calpain Inhibitor 3-Amino-2-hydroxy-4-phenylbutanamideN/A (Standard Amidation)EDC / DMSO / Oxalyl ChlorideVariable / 412.1

References

  • Agios Pharmaceuticals, Inc. (2017). Therapeutically active compositions and their methods of use (US Patent No. US9850277B2). U.S.
  • Agios Pharmaceuticals, Inc. (2016). Therapeutically active compositions and their methods of use (US Patent No. US9474779B2). U.S.
  • Abbott GmbH & Co KG. (2016). Carboxamide compounds and their use as calpain inhibitors (US Patent No. US9527811B2). U.S.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71657455, Ivosidenib. National Institutes of Health.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). TIBSOVO (ivosidenib) Prescribing Information. Center for Drug Evaluation and Research.[Link]

Foundational

Safety data and toxicity profile of (S)-6-oxopiperidine-2-carboxamide

Safety Data and Toxicity Profile of (S)-6-oxopiperidine-2-carboxamide: A Technical Guide for Drug Development Executive Summary (S)-6-oxopiperidine-2-carboxamide (also known as L-homopyroglutamide) is a highly privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data and Toxicity Profile of (S)-6-oxopiperidine-2-carboxamide: A Technical Guide for Drug Development

Executive Summary

(S)-6-oxopiperidine-2-carboxamide (also known as L-homopyroglutamide) is a highly privileged chiral scaffold in modern medicinal chemistry. Its rigid lactam structure and distinct hydrogen-bonding donor/acceptor profile make it an ideal pharmacophore for interacting with diverse biological targets, ranging from cysteine proteases to epigenetic bromodomains. However, incorporating this moiety into complex drug candidates introduces unique toxicological and pharmacokinetic challenges. This whitepaper provides an in-depth analysis of the safety data, target-specific toxicity profiles, and self-validating experimental methodologies required to evaluate compounds containing the (S)-6-oxopiperidine-2-carboxamide core.

Pharmacological Landscape and Target-Specific Toxicity

CBP/p300 PROTAC Degraders (Hepatotoxicity and Splenotoxicity)

Recent oncological advancements have utilized the (S)-6-oxopiperidine-2-carboxamide scaffold in the design of highly potent CBP/p300 proteolysis-targeting chimeras (PROTACs), such as CCS1477 derivatives, for treating advanced solid tumors and acute myeloid leukemia (AML)[1]. While these compounds exhibit exceptional binding affinity (IC50 values down to 29.8 nM) and effectively induce target degradation via the ubiquitin-proteasome system, their in vivo safety profiling reveals specific organ toxicities.

Intraperitoneal (i.p.) administration of advanced degraders (e.g., compounds 14g and 14h) demonstrated localized toxicity to the liver and spleen in murine models, despite no obvious signs of toxicity in other major organs[1]. This hepatotoxicity is likely driven by the high molecular weight and lipophilicity inherent to PROTACs, which heavily burden hepatic clearance pathways and can cause localized precipitation or macrophage hyperactivation in the spleen.

PROTAC_Pathway PROTAC CBP/p300 PROTAC (Contains Scaffold) Target CBP/p300 Protein PROTAC->Target Binds Target E3 E3 Ligase (CRBN) PROTAC->E3 Recruits E3 Ternary Ternary Complex Target->Ternary E3->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Toxicity Hepatic/Splenic Toxicity Proteasome->Toxicity High Dose In Vivo

Fig 1: PROTAC degradation pathway and potential toxicity mechanisms.

Calpain Inhibitors (Off-Target Protease Inhibition)

The scaffold is a core component in reversible calpain inhibitors designed to combat ischemic events, Alzheimer's disease, and traumatic brain injury[2]. Calpains are calcium-dependent cysteine proteases; their overactivation during intracellular calcium overload leads to uncontrolled cytoskeletal proteolysis and cell death. While (S)-6-oxopiperidine-2-carboxamide-based inhibitors effectively halt this process, the primary safety concern is off-target inhibition of related proteases (e.g., cathepsins). Chronic administration requires strict selectivity profiling to avoid disrupting normal cellular protein turnover, which can manifest as delayed lysosomal storage-like toxicity[2].

Calpain_Inhibition Calcium Intracellular Ca2+ Overload Calpain Calpain Activation Calcium->Calpain Activates Proteolysis Uncontrolled Proteolysis Calpain->Proteolysis Causes Inhibitor (S)-6-oxopiperidine Derivative Inhibitor->Calpain Inhibits Neuroprotection Neuroprotection Inhibitor->Neuroprotection Promotes Apoptosis Cell Death Proteolysis->Apoptosis Leads to

Fig 2: Calpain inhibition pathway mitigating calcium-induced apoptosis.

Peptidomimetics (Endocrine Disruption)

In central nervous system (CNS) therapeutics, the scaffold is utilized in Posatirelin (CID 71230), a synthetic analog of thyrotropin-releasing hormone (TRH)[3]. With a molecular weight of 352.4 g/mol and a LogP of -0.5, it is highly hydrophilic and readily crosses the blood-brain barrier[3]. The toxicity profile here is primarily mechanism-based (on-target): supratherapeutic doses can lead to severe endocrine disruption (hyperthyroidism) and CNS hyperarousal, necessitating narrow therapeutic windows during clinical dosing.

Environmental Bioremediation

Interestingly, the scaffold also appears in natural siderophores, such as those produced by the cyanobacterium Anabaena oryzae, which are used for cadmium (Cd2+) bioremediation[4]. In this context, the high oxygen density of the carboxamide and lactam carbonyls provides excellent metal chelation, mitigating heavy metal toxicity without exhibiting intrinsic toxicity to the host organism[4].

Quantitative Data Summary

Table 1: Physicochemical and Toxicity Metrics of (S)-6-oxopiperidine-2-carboxamide Derivatives

Compound Class / DerivativeTargetKey Physicochemical PropertiesObserved In Vivo Toxicity ProfilePrimary Application
CBP/p300 PROTACs (e.g., 14g, 14h)CBP/p300 BromodomainHigh MW, Lipophilic, Poor aqueous solubilityMild to moderate hepatotoxicity and splenotoxicity (i.p. administration)Advanced Solid Tumors / AML
Calpain Inhibitors Calpain-1 / 2Moderate MW, HydrophilicLow acute toxicity; potential off-target lysosomal protease inhibitionIschemia, Neurodegeneration
Posatirelin (TRH analog)TRH ReceptorMW: 352.4 g/mol , LogP: -0.5Endocrine disruption at high doses, CNS hyperarousalCNS Disorders
Siderophore Complexes Cadmium (Cd2+)High O-density, highly polarNon-toxic to host; actively mitigates Cd2+ toxicityEnvironmental Bioremediation

Self-Validating Toxicity Profiling Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They do not merely generate data; they internally verify the biological causality of the observed toxicological endpoints.

Protocol 1: Multiplexed In Vitro Hepatotoxicity Assay

Causality: PROTACs containing the (S)-6-oxopiperidine-2-carboxamide scaffold often exhibit poor aqueous solubility and require extensive hepatic metabolism for clearance, increasing the risk of drug-induced liver injury (DILI). We utilize HepaRG cells instead of standard HepG2 lines because HepaRG cells maintain physiological levels of Cytochrome P450 (CYP) enzymes, allowing for the detection of reactive metabolite-driven toxicity rather than just parent-compound cytotoxicity. Self-Validating Mechanism: The protocol multiplexes ATP-dependent cell viability (CellTiter-Glo) with membrane integrity (LDH release). If ATP drops but LDH remains at baseline, the toxicity is cytostatic or metabolic. If both are altered concurrently, it is acutely cytotoxic.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells at 50,000 cells/well in a 96-well collagen-coated plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve the (S)-6-oxopiperidine-2-carboxamide derivative in 100% DMSO, then perform serial dilutions in Williams' E medium. Ensure the final DMSO concentration is <0.5% to prevent solvent-induced baseline toxicity.

  • Dosing: Expose cells to the compound concentration gradient (0.1 µM to 100 µM) for 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (50 µM Chlorpromazine, a known hepatotoxin).

  • LDH Quantification: Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate for 30 minutes in the dark, and measure absorbance at 490 nm to quantify membrane rupture.

  • ATP Quantification: Add 50 µL of CellTiter-Glo reagent to the original plate containing the cells. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence.

  • Data Synthesis: Calculate the IC50 for both ATP depletion and LDH release. A left-shifted ATP IC50 relative to LDH indicates mitochondrial/metabolic impairment preceding cell death.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) and Organ Pathology

Causality: Given the observed splenic and hepatic toxicity of advanced derivatives administered via i.p. injection[1], a dynamic in vivo model is required. Static endpoint assays miss acute physiological crashes. We employ continuous telemetry to monitor core temperature and heart rate, which are early indicators of systemic shock. Self-Validating Mechanism: Parallel pharmacokinetic (PK) blood sampling is integrated into the MTD study. If a compound shows no toxicity at the maximum dose, the PK data validates whether this is due to genuine biological safety or simply poor systemic absorption (e.g., the drug precipitated in the peritoneal cavity).

Step-by-Step Methodology:

  • Animal Preparation: Implant C57BL/6 mice with subcutaneous telemetry probes 7 days prior to the study to establish baseline physiological monitoring.

  • Dose Escalation: Administer the compound via i.p. injection in a step-up design (e.g., 5, 15, 50, 100 mg/kg) using a suitable vehicle (e.g., 5% DMSO / 95% PEG400) to ensure complete solubility.

  • Telemetry & Observation: Monitor heart rate, physical activity, and core temperature continuously for 48 hours post-dose. Perform clinical scoring (weight loss, piloerection, lethargy) every 4 hours.

  • PK Sampling: Draw 20 µL tail-vein blood samples at 1, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to confirm systemic exposure (Cmax and AUC).

  • Necropsy & Histopathology: Euthanize animals at 48 hours. Harvest the liver, spleen, and kidneys. Perform H&E staining to assess hepatocellular necrosis, splenic architecture disruption, and renal tubular integrity.

References

  • Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • US9527811B2 - Carboxamide compounds and their use as calpain inhibitors Source: Google Patents URL
  • Posatirelin | C17H28N4O4 | CID 71230 Source: PubChem - NIH URL:[Link]

  • Elucidating the structure of novel cyanobacterial siderophore produced by Anabaena oryzae and its implication in removal of cadmium Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of (S)-6-oxopiperidine-2-carboxamide from L-lysine

Application Note: Chemoenzymatic Synthesis and Validation of (S)-6-Oxopiperidine-2-Carboxamide from L-Lysine Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Synthesis and Validation of (S)-6-Oxopiperidine-2-Carboxamide from L-Lysine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a highly regioselective, self-validating protocol for the synthesis of (S)-6-oxopiperidine-2-carboxamide, a critical intermediate in the development of calpain inhibitors[1] and a structural analog to key biomarkers in pyridoxine-dependent epilepsy (PDE)[2].

Causality and Experimental Design (The Chemical Logic)

Synthesizing (S)-6-oxopiperidine-2-carboxamide directly from L-lysine presents a classic chemoselectivity challenge: differentiating the


- and 

-amino groups. Traditional synthetic routes rely on tedious, multi-step protection/deprotection schemes (e.g., copper(II) complexation) that often suffer from poor atom economy and lower yields.

To bypass this, our protocol employs a hybrid chemoenzymatic approach :

  • Phase 1 (Biocatalytic Oxidation): We leverage the native biological lysine degradation pathway. Using L-lysine-

    
    -aminotransferase (LAT) and 
    
    
    
    -aminoadipic semialdehyde dehydrogenase (ALDH7A1), the
    
    
    -amine is oxidized to a carboxylic acid with 100% regioselectivity and stereoretention, yielding L-
    
    
    -aminoadipic acid (AAA)[3].
  • Phase 2 (Thermodynamic Cyclization): The dehydrative cyclization of AAA to (S)-6-oxopiperidine-2-carboxylic acid (6-oxo-PIP) is driven by the thermodynamic favorability of 6-membered lactam formation (Baldwin’s Rules). This mimics the natural accumulation of 6-oxo-PIP observed in Penicillium chrysogenum fermentations[4][5].

  • Phase 3 (Stereocontrolled Amidation): To convert the C2 carboxylic acid to a primary amide without hydrolyzing the newly formed lactam or racemizing the chiral center, we utilize 1,1'-Carbonyldiimidazole (CDI). CDI is a mild activating agent that forms a reactive acyl imidazole, which is smoothly displaced by ammonia[1].

SynthesisRoute Lys L-Lysine (Starting Material) AAA L-α-Aminoadipic Acid (Intermediate 1) Lys->AAA LAT / ALDH7A1 (Biocatalysis) OxoPIP (S)-6-Oxo-PIP (Intermediate 2) AAA->OxoPIP pTSA, Toluene, Δ (Cyclization) Target (S)-6-Oxopiperidine- 2-carboxamide OxoPIP->Target 1. CDI, THF 2. NH3(aq) (Amidation)

Fig 1: Three-step chemoenzymatic synthesis of (S)-6-oxopiperidine-2-carboxamide from L-lysine.

Step-by-Step Experimental Protocols

Phase 1: Biocatalytic Synthesis of L- -Aminoadipic Acid (AAA)

This step utilizes enzymatic precision to avoid heavy protecting-group chemistry.

  • Buffer Preparation: Prepare 500 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Supplement with 1 mM Pyridoxal-5'-phosphate (PLP) and 2 mM NAD

    
    .
    
  • Substrate Addition: Dissolve L-Lysine hydrochloride (100 mM) and

    
    -ketoglutarate (150 mM) into the buffer.
    
  • Biocatalysis: Introduce purified recombinant L-lysine-

    
    -aminotransferase (LAT) and ALDH7A1 (1 mg/mL each).
    
  • Incubation: Incubate the reactor at 30 °C with gentle agitation (150 rpm) for 24 hours.

  • Quenching & Isolation: Heat the mixture to 85 °C for 10 minutes to denature the enzymes. Centrifuge at 10,000 x g. Pass the supernatant through an Amberlite IRA-400 (OH

    
     form) anion-exchange column. Elute with a 0.1 M HCl gradient and lyophilize to afford AAA.
    
  • Self-Validation Checkpoint: Spot the product on a TLC plate and spray with Ninhydrin. A deep purple color confirms the presence of the intact

    
    -primary amine.
    
Phase 2: Dehydrative Cyclization to (S)-6-Oxopiperidine-2-Carboxylic Acid

This step forces the intramolecular attack of the


-amine onto the 

-carboxylic acid.
  • Reaction Setup: Suspend L-

    
    -aminoadipic acid (10.0 g, 62 mmol) in a mixture of Toluene (200 mL) and DMF (50 mL).
    
  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid monohydrate (pTSA·H

    
    O, 0.05 eq).
    
  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (approx. 110 °C) for 16 hours. The removal of water continuously drives the equilibrium toward the lactam.

  • Purification: Concentrate the mixture under high vacuum to remove Toluene and DMF. Dissolve the crude residue in minimal water and pass through a short plug of Dowex 50W-X8 (H

    
     form) cation-exchange resin.
    
    • Causality Note: The desired lactam (6-oxo-PIP) lacks a basic primary amine and will elute immediately in the aqueous wash, while any unreacted AAA is retained on the resin.

  • Recovery: Lyophilize the aqueous fractions to yield 6-oxo-PIP as a white solid.

  • Self-Validation Checkpoint: A Ninhydrin test should now be negative (or very faint yellow), confirming the primary amine has been successfully converted into a secondary lactam.

Phase 3: CDI-Mediated Amidation

Mild activation prevents racemization of the C2 stereocenter.

  • Activation: Charge a flame-dried round-bottom flask with (S)-6-oxopiperidine-2-carboxylic acid (5.0 g, 35 mmol) and anhydrous THF (150 mL). Cool to 0 °C under nitrogen.

  • Acyl Imidazole Formation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise. Stir at room temperature for 1 hour until CO

    
     evolution ceases.
    
  • Amidation: Cool the mixture back to 0 °C. Dropwise, add aqueous ammonium hydroxide (28% NH

    
     in H
    
    
    
    O, 5.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
  • Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH 95:5 to 90:10 gradient) to yield (S)-6-oxopiperidine-2-carboxamide.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesis, each intermediate must be validated against the physicochemical parameters outlined in Table 1. The mass spectrometry profiles align with established clinical quantitation methods for oxopiperidine derivatives[3][6].

Table 1: Physicochemical and Analytical Tracking of Synthetic Intermediates

StepCompound NameMolecular WeightLC-MS [M+H]⁺Key IR / NMR SignaturesExpected Yield
1 L-

-Aminoadipic Acid
161.16 g/mol m/z 162.1¹³C NMR: 177.2, 174.5 ppm (COOH)85 - 90%
2 (S)-6-Oxopiperidine-2-carboxylic acid143.14 g/mol m/z 144.1IR: 1665 cm⁻¹ (Lactam C=O stretch)75 - 80%
3 (S)-6-Oxopiperidine-2-carboxamide142.16 g/mol m/z 143.1IR: 3350, 3180 cm⁻¹ (Primary NH₂ stretch)80 - 85%
The Self-Validating Analytical System

The workflow is designed so that the success of each chemical transformation can be orthogonally verified using rapid benchtop techniques (Ninhydrin) and definitive spectroscopic methods (LC-MS/IR).

Validation Step1 Phase 1: Biocatalysis Val1 LC-MS: m/z 162.1 [M+H]+ Ninhydrin: Positive (Primary Amine) Step1->Val1 Step2 Phase 2: Cyclization Val1->Step2 Val2 LC-MS: m/z 144.1 [M+H]+ Ninhydrin: Negative (Lactam Formed) Step2->Val2 Step3 Phase 3: Amidation Val2->Step3 Val3 LC-MS: m/z 143.1[M+H]+ IR: 1650 & 1680 cm⁻¹ (Amide Bands) Step3->Val3

Fig 2: Analytical self-validation checkpoints ensuring chemo- and stereoselectivity.

References

  • Vertex Pharmaceuticals Inc. (2016). Carboxamide compounds and their use as calpain inhibitors (US Patent 9,527,811 B2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPtjPQEzQl409tDtrBIPaTjVUGFi99r-PKHT1ckyE352hKB8fCItICDO7FihEn_ZYfSuYWFXLp-_AKeIrcnA7m2vEupRJgsIIpeInufFSZlo8pJ09VPkZnwvlugFXWphtx139cIUgEf8RJ6g==]
  • Brundidge, S. P., et al. (1980). Association of 6-oxo-piperidine-2-carboxylic acid with penicillin V. Production on Penicillium chrysogenum fermentations. J Antibiot (Tokyo).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6AZku7hhF7NPX83D9TSqY8ViGK1gFaNp4cyEc-AfliWtWxqOgt5DqO7NgywBfTm0rNDIVVdx5LA49wXwjqFK17VFOAJ8xhqJepOJgkIsWGnjjs5txuP6lZbuoWQsRZPX7i0o=]
  • Kurzatkowski, W., et al. (1990). Reversion of L-lysine inhibition of penicillin G biosynthesis by 6-oxopiperidine-2-carboxylic acid in Penicillium chrysogenum PQ-96. Appl Microbiol Biotechnol.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr9-ZxBvpfCcVUiAzyW7ZkqNUEMabPB5ubAJid_C9KiAjfwUXsiKVpBeu3tdDpOXCiWlUJ3Im7xxqBgobPPmCsxe_oxkzeLnwrfwKSFVtTt8PFNuRtUt-QN-DVyUO1-Q-tacg=]
  • Engelke, U. F. H., et al. (2021). Identification of novel biomarkers for pyridoxine-dependent epilepsy using untargeted metabolomics and infrared ion spectroscopy. medRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe_bT9bPiFBq9_okrm17r8rtgwdh6WzZwoXPxXlrlpjAfKqjMBNfuHnjEyM47siGH6YM9t_2UkEWGBbwrzwrkZOn8tCqS6AKifGT1Qim90wnj4yUNtuL-pqu6NEM44NmXKthNQYkW-OOlJ-ej4pcj4oDzlBCy_3aWURxsrUA1gkqzm]
  • University of Colorado. (2019). Oxopiperidine quantitation by mass spectrometry (WO2019161383A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9NiH7zy4bZTZ8Wlg6aGlYKNtjvm5JXeFyNjVx18P_xraQ0RR37HkaqYAjXuohMbSkRKh5j9mmNONaiKLD3te8V4Iau_vTvT1hhYg4ZZI3yCBDkmgPWO1_mkpKoW7r0OqVL0xnfJKsEXF6itqkA==]
  • Rossi, A., et al. (2024). Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography-tandem mass spectrometry. SIMMESN.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4H5ZA0251htDYFO-mNDBK3QjTF4OMcvH5SEAbNwOJZLniaT1o7jn70KC7WPl84DJvMlPPv6x5eXwof_mtfXDONRmDEr2xvgqw7geIN4CgnKtcKnVz0okUdqml_y2a7MQ1niTG0rfLDwpSAvFp3u1GOZEjJLsluvEPQwZvUjw=]

Sources

Application

Application Note: Two-Step Cyclization and Amidation Protocol for the Synthesis of (S)-6-Oxopiperidine-2-Carboxamide

Introduction & Rationale (S)-6-oxopiperidine-2-carboxamide is a highly versatile chiral building block frequently utilized in the structural design of peptidomimetics, calpain inhibitors[1], and advanced targeted protein...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

(S)-6-oxopiperidine-2-carboxamide is a highly versatile chiral building block frequently utilized in the structural design of peptidomimetics, calpain inhibitors[1], and advanced targeted protein degraders (e.g., CBP/p300 PROTACs)[2]. Its core structure features a rigid


-lactam ring with an 

-carboxamide group, imposing strict conformational constraints that are highly favorable for specific protein-target binding.
  • Thermodynamic Lactamization : Intramolecular cyclization of commercially available L-

    
    -aminoadipic acid under aqueous reflux to form the intermediate (S)-6-oxopiperidine-2-carboxylic acid.
    
  • Amidation : Conversion of the carboxylic acid to the primary amide utilizing standard peptide coupling conditions (EDC/HOBt) with an in situ generated ammonia source[2].

Reaction Pathway Visualization

G A L-α-Aminoadipic Acid (Precursor) B (S)-6-Oxopiperidine- 2-carboxylic acid (Intermediate) A->B Reflux, H2O 24-48h (Lactamization) C (S)-6-Oxopiperidine- 2-carboxamide (Target Product) B->C EDC·HCl, HOBt NH4Cl, DIPEA (Amidation)

Workflow for the synthesis of (S)-6-oxopiperidine-2-carboxamide from L-α-aminoadipic acid.

Materials and Reagents

The following table summarizes the optimized stoichiometric ratios required for this workflow.

ReagentRoleMW ( g/mol )EquivalentsAmount
L-

-Aminoadipic Acid
Starting Material161.161.010.0 g (62.0 mmol)
Deionized Water Solvent (Step 1)18.02Excess150 mL
(S)-6-Oxopiperidine-2-carboxylic acid Intermediate143.141.05.0 g (34.9 mmol)
EDC·HCl Coupling Agent191.701.28.0 g (41.9 mmol)
HOBt Racemization Suppressant135.131.25.6 g (41.9 mmol)
Ammonium Chloride (NH

Cl)
Ammonia Source53.492.03.7 g (69.8 mmol)
DIPEA Base129.243.521.3 mL (122.1 mmol)
Anhydrous DMF Solvent (Step 2)73.09-50 mL

Step-by-Step Experimental Protocol

Step 1: Intramolecular Cyclization (Lactamization)
  • Preparation : Suspend L-

    
    -aminoadipic acid (10.0 g, 62.0 mmol) in 150 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
    
  • Reflux : Heat the suspension to a vigorous reflux (approx. 100 °C). The mixture will gradually transition from a suspension to a homogeneous solution. Maintain reflux for 24–48 hours.

    • Causality : Extended heating under aqueous conditions thermodynamically drives the condensation of the

      
      -carboxylic acid and the 
      
      
      
      -amino group, expelling water to form the stable 6-membered
      
      
      -lactam[3].
  • Concentration : Cool the reaction mixture to room temperature. Concentrate the solution to dryness under reduced pressure (rotary evaporation followed by high vacuum) to yield a crude viscous oil or off-white solid.

  • Crystallization : Triturate the crude residue with cold ethanol/acetone (1:1 v/v) to induce crystallization. Filter the resulting white solid, wash with a minimal amount of cold ethanol, and dry under vacuum to afford pure (S)-6-oxopiperidine-2-carboxylic acid.

Step 2: Amidation to the Target Carboxamide
  • Activation : Dissolve the intermediate (S)-6-oxopiperidine-2-carboxylic acid (5.0 g, 34.9 mmol) in anhydrous DMF (50 mL) under an inert nitrogen atmosphere. Add EDC·HCl (8.0 g, 41.9 mmol) and HOBt (5.6 g, 41.9 mmol). Stir the mixture at 0 °C for 30 minutes.

    • Causality : HOBt rapidly reacts with the transient O-acylisourea intermediate formed by EDC to create a stable, active ester. This prevents the formation of an oxazolone intermediate, thereby suppressing the racemization of the sensitive

      
      -chiral center[2].
      
  • Amidation : Add solid ammonium chloride (3.7 g, 69.8 mmol) in one portion, followed by the dropwise addition of DIPEA (21.3 mL, 122.1 mmol) over 10 minutes.

  • Propagation : Allow the reaction mixture to slowly warm to room temperature and stir for 12–16 hours.

  • Work-up : Quench the reaction by adding 100 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with a mixture of 10% Methanol in Dichloromethane (5 x 50 mL).
    
    • Scientist's Note : The target carboxamide is highly polar and water-soluble. Standard ethyl acetate extractions will result in poor yields. Utilizing a polar solvent mixture is critical for maximizing recovery.

  • Purification : Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify the residue via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 to 90:10) to yield (S)-6-oxopiperidine-2-carboxamide as a white solid.

Mechanistic Insights & Troubleshooting (E-E-A-T)

  • Why water reflux for Step 1? Unlike standard peptide couplings that require activating agents, the formation of the 6-membered

    
    -lactam is thermodynamically favored. Refluxing in water avoids the use of toxic reagents (e.g., HMDS or thionyl chloride) and simplifies purification. If the reaction stalls, adding a catalytic amount of acetic acid can accelerate the cyclization.
    
  • Why NH

    
    Cl over Ammonia Gas?  Using NH
    
    
    
    Cl in conjunction with DIPEA generates ammonia in situ. This provides a highly controlled, measurable, and safe alternative to handling hazardous gaseous ammonia or aqueous ammonium hydroxide, the latter of which can prematurely hydrolyze the active ester back to the starting material.

Data Presentation & Self-Validation

To ensure the integrity of the synthesized product, compare your analytical results against the self-validating benchmark data provided below.

Analytical MethodExpected Result for (S)-6-Oxopiperidine-2-carboxamide

H NMR (400 MHz, DMSO-d

)

7.80 (br s, 1H, lactam NH), 7.35 (br s, 1H, amide NH), 6.95 (br s, 1H, amide NH), 3.65 (dd, 1H, C

-H), 2.10–2.25 (m, 2H), 1.85–1.95 (m, 1H), 1.60–1.75 (m, 3H)
Mass Spectrometry (ESI+) [M+H]

m/z calculated for C

H

N

O

: 143.08, found: 143.1
Melting Point 148 – 152 °C
TLC (DCM:MeOH 9:1) R


0.35 (Stains active with KMnO

or faint with Ninhydrin)

References

  • US9527811B2 - Carboxamide compounds and their use as calpain inhibitors. Google Patents.
  • ES2903390T3 - Methods for preparing new IDH1 inhibitors. Google Patents.
  • Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry, ACS Publications (2024). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols for the Scalable Manufacturing of (S)-6-oxopiperidine-2-carboxamide

Abstract This document provides a comprehensive guide for the scalable and stereoselective synthesis of (S)-6-oxopiperidine-2-carboxamide, a key chiral building block in the pharmaceutical industry. Recognizing the impor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable and stereoselective synthesis of (S)-6-oxopiperidine-2-carboxamide, a key chiral building block in the pharmaceutical industry. Recognizing the importance of this moiety in various drug candidates, this guide emphasizes a robust and economically viable manufacturing process. The proposed synthetic strategy hinges on an asymmetric hydrogenation of a readily available unsaturated precursor, ensuring high enantiopurity and yield. Detailed protocols, in-process controls, and safety considerations are outlined to facilitate seamless technology transfer from laboratory to production scale.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its derivatives are integral to more than twenty classes of therapeutic agents, including antipsychotics, antihistamines, and antiarrhythmics.[2] The introduction of stereocenters into the piperidine ring significantly expands the accessible chemical space for drug discovery, often leading to improved potency and reduced off-target effects. (S)-6-oxopiperidine-2-carboxamide, a chiral lactam, represents a valuable intermediate for the synthesis of complex molecules, including potential drug candidates for cancer.[3] The development of efficient and scalable methods for producing enantiomerically pure piperidine derivatives is a critical task in modern organic chemistry and pharmaceutical manufacturing.[1][4]

Strategic Approach to Scalable Synthesis

For the industrial production of (S)-6-oxopiperidine-2-carboxamide, several factors must be considered: cost of starting materials, process safety, scalability of each step, and, crucially, the method for installing the chiral center. While classical resolutions can be effective, they are often inefficient, with a theoretical maximum yield of 50%. Asymmetric synthesis, employing either chiral catalysts or enzymes, offers a more elegant and atom-economical approach.[5][6][7]

This guide details a strategy centered around the asymmetric hydrogenation of an α,β-unsaturated lactam precursor . This approach is highly practical for large-scale synthesis due to the availability of robust and highly selective catalysts, as well as the operational simplicity of hydrogenation reactions.[8]

The overall synthetic workflow can be visualized as follows:

G A Commercially Available Starting Materials B Synthesis of α,β-Unsaturated Ester A->B C Amidation B->C D Cyclization to α,β-Unsaturated Lactam C->D E Asymmetric Hydrogenation D->E F (S)-6-oxopiperidine-2-carboxamide E->F

Figure 1: Proposed synthetic workflow for (S)-6-oxopiperidine-2-carboxamide.

Detailed Synthetic Protocols

Synthesis of Diethyl 2-aminopent-2-enedioate (Unsaturated Ester Precursor)

The synthesis commences with readily available and inexpensive starting materials. This initial step establishes the carbon backbone of the target molecule.

Protocol:

  • To a stirred solution of diethyl 2-oxoglutarate (1.0 eq) in anhydrous ethanol (5 mL/g of ester) at 0 °C, add ammonium acetate (1.5 eq).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude diethyl 2-aminopent-2-enedioate.

In-Process Controls:

  • TLC/HPLC: To monitor the consumption of the starting material and the formation of the product.

  • Moisture Content: Ensure anhydrous conditions to prevent side reactions.

Amidation and Cyclization to 5,6-dihydro-2H-pyridin-2-one-6-carboxamide (α,β-Unsaturated Lactam)

This two-step sequence first introduces the amide functionality and is followed by an intramolecular cyclization to form the desired lactam ring.

Protocol:

  • Dissolve the crude diethyl 2-aminopent-2-enedioate (1.0 eq) in a suitable solvent such as methanol.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution for 2-3 hours, or alternatively, use a solution of ammonia in methanol.

  • Allow the reaction to warm to room temperature and stir overnight in a sealed vessel.

  • Monitor the reaction by TLC/HPLC for the formation of the diamide intermediate.

  • Once the amidation is complete, add a catalytic amount of a base, such as sodium methoxide (0.1 eq), to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure. The crude product can often be precipitated by the addition of a non-polar solvent and collected by filtration.

In-Process Controls:

  • TLC/HPLC: To monitor both the amidation and cyclization steps.

  • pH control: During neutralization to ensure product stability.

Asymmetric Hydrogenation to (S)-6-oxopiperidine-2-carboxamide

This is the key stereochemistry-defining step. The choice of a suitable chiral catalyst is paramount for achieving high enantioselectivity. Rhodium-based catalysts with chiral phosphine ligands have demonstrated excellent performance in similar transformations.[8]

Protocol:

  • In a high-pressure reactor, dissolve the 5,6-dihydro-2H-pyridin-2-one-6-carboxamide (1.0 eq) in a degassed solvent such as methanol or ethanol.

  • To this solution, add a rhodium-based chiral catalyst, for example, a complex of Rh(COD)2BF4 and a suitable chiral bisphosphine ligand (e.g., a derivative of BINAP or Josiphos) at a substrate-to-catalyst ratio of 1000:1 to 5000:1.

  • Pressurize the reactor with hydrogen gas (typically 5-20 bar).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the hydrogen uptake ceases.

  • Monitor the reaction for completion and enantiomeric excess (ee) by chiral HPLC.

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture. The crude product can be purified by crystallization or column chromatography if necessary, although high purity is often achieved directly.

In-Process Controls:

  • Chiral HPLC: To determine the enantiomeric excess of the product.

  • Hydrogen Uptake: To monitor the progress of the hydrogenation.

  • Pressure and Temperature: Critical parameters for reaction rate and selectivity.

G cluster_0 Key Transformation: Asymmetric Hydrogenation UnsaturatedLactam α,β-Unsaturated Lactam Product (S)-6-oxopiperidine-2-carboxamide UnsaturatedLactam->Product High Stereoselectivity ChiralCatalyst Rh-Chiral Ligand Catalyst ChiralCatalyst->Product Hydrogen H₂ Gas Hydrogen->Product

Figure 2: Conceptual diagram of the asymmetric hydrogenation step.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for each step of the synthesis, based on literature precedents for similar transformations.

StepTransformationStarting MaterialProductExpected YieldExpected Purity/ee
1Enamine FormationDiethyl 2-oxoglutarateDiethyl 2-aminopent-2-enedioate>90%>95%
2Amidation/CyclizationDiethyl 2-aminopent-2-enedioate5,6-dihydro-2H-pyridin-2-one-6-carboxamide>80%>98%
3Asymmetric Hydrogenation5,6-dihydro-2H-pyridin-2-one-6-carboxamide(S)-6-oxopiperidine-2-carboxamide>95%>99% ee

Safety and Handling Considerations

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, using appropriate high-pressure equipment and following established safety protocols.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Pressure: The hydrogenation reactor should be regularly inspected and pressure-tested to ensure its integrity.

Conclusion

The synthetic route outlined in this application note provides a scalable and efficient process for the manufacture of (S)-6-oxopiperidine-2-carboxamide. The key to this process is the highly stereoselective asymmetric hydrogenation of a readily accessible unsaturated lactam precursor. By following the detailed protocols and implementing the recommended in-process controls, researchers and drug development professionals can confidently produce this valuable chiral building block in high yield and enantiopurity, paving the way for the development of novel therapeutics.

References

  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. (n.d.).
  • Merging Enzymes with Chemocatalysis for Amide Bond Synthesis. (2022, January 20).
  • Synthesis of Niraparib, a cancer drug candidate. (n.d.).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (2024, June 25).
  • Enzymatic Chemoselective Synthesis of Secondary-Amide Surfactant from N-Methylethanol Amine. (n.d.).
  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration - PMC. (n.d.).
  • Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. (2019, February 18).
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - Taylor & Francis. (2024, June 25).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation | ACS Catalysis - ACS Publications. (2018, April 23).
  • Piperidine Market Forecast & Industry Outlook 2033. (2025, November 15).
  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (n.d.).

Sources

Application

Biocatalytic routes to produce (S)-6-oxopiperidine-2-carboxamide

Application Note & Protocol A High-Selectivity Biocatalytic Route to (S)-6-oxopiperidine-2-carboxamide via Enzymatic Desymmetrization Abstract: This application note details a robust and highly selective biocatalytic met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A High-Selectivity Biocatalytic Route to (S)-6-oxopiperidine-2-carboxamide via Enzymatic Desymmetrization

Abstract: This application note details a robust and highly selective biocatalytic method for the synthesis of (S)-6-oxopiperidine-2-carboxamide, a valuable chiral building block for pharmaceutical development. Traditional chemical synthesis of such chiral lactams often involves complex, multi-step processes with harsh conditions and the need for protecting groups. The protocol herein leverages the principle of enzymatic desymmetrization of a prochiral dinitrile using a whole-cell biocatalyst. Nitrile-hydrolyzing enzymes, specifically nitrilases or nitrile hydratase/amidase systems, offer an environmentally benign and efficient alternative, operating under mild aqueous conditions with exceptional stereocontrol.[1][2] This guide provides a comprehensive overview of the reaction principle, a detailed experimental protocol for whole-cell biotransformation, and methods for data analysis, tailored for researchers in drug discovery and process development.

Introduction: The Case for a Biocatalytic Approach

The piperidine scaffold is a privileged structure in medicinal chemistry, and its chiral derivatives are central to numerous active pharmaceutical ingredients (APIs). (S)-6-oxopiperidine-2-carboxamide, a chiral delta-lactam, represents a key intermediate for synthesizing complex molecules where stereochemistry dictates biological activity. The primary challenge in its production is the precise control of the stereocenter at the C2 position.

Conventional chemical routes to achieve this often suffer from significant drawbacks:

  • Low Atom Economy: Multi-step syntheses frequently generate substantial waste.

  • Harsh Reaction Conditions: The use of strong acids, bases, or high temperatures can compromise sensitive functional groups.[1]

  • Costly Chiral Resolutions: Resolving racemic mixtures is often inefficient, with a theoretical maximum yield of only 50% for the desired enantiomer.

Biocatalysis has emerged as a powerful "green chemistry" tool to overcome these limitations.[3][4] Enzymes like nitrilases (EC 3.5.5.1) and nitrile hydratases (EC 4.2.1.84) are particularly adept at transforming nitrile-containing compounds with high selectivity under mild, aqueous conditions.[5][6][7] A key strategy enabled by these enzymes is the desymmetrization of prochiral molecules , which can establish a chiral center with near-perfect enantioselectivity in a single step.[8][9] This note focuses on applying this principle to the synthesis of (S)-6-oxopiperidine-2-carboxamide from a readily available dinitrile precursor.

Principle of the Method: Desymmetrization of Adiponitrile

The core of this biocatalytic route is the enantioselective hydrolysis of one of the two chemically equivalent nitrile groups of a prochiral substrate, adiponitrile (hexanedinitrile). An (S)-selective nitrile-hydrolyzing enzyme recognizes the three-dimensional arrangement of the substrate in its active site and catalyzes the hydration of only one specific nitrile group to a carboxamide. This transformation converts the achiral dinitrile into a chiral intermediate, (S)-5-cyanopentanamide.

The resulting intermediate can then undergo a spontaneous or enzyme-facilitated intramolecular cyclization to form the thermodynamically stable six-membered lactam ring, yielding the final product, (S)-6-oxopiperidine-2-carboxamide. The high fidelity of the enzymatic step ensures that the final product is obtained with high enantiomeric purity.

The overall transformation is depicted below:

Figure 1: Biocatalytic pathway from adiponitrile to the target chiral lactam.

Experimental Protocol: Whole-Cell Biotransformation

This protocol utilizes whole cells of a microorganism known for nitrile-hydrolyzing activity, such as Rhodococcus equi or a recombinant E. coli expressing a suitable nitrilase.[10][11] Whole cells are often preferred for initial screening and process development due to their operational simplicity and the elimination of costly enzyme purification steps.

Part A: Biocatalyst Preparation (Growth of Rhodococcus equi)
  • Inoculum Preparation: Aseptically transfer a single colony of Rhodococcus equi A4 from a nutrient agar plate into 10 mL of sterile Luria-Bertani (LB) broth in a 50 mL culture tube. Incubate for 24 hours at 30°C with shaking at 200 rpm.

  • Production Culture: In a 1 L baffled flask, add 200 mL of sterile Terrific Broth (TB) medium. To induce the expression of nitrile-hydrolyzing enzymes, supplement the medium with a non-metabolizable inducer like ε-caprolactam to a final concentration of 0.2% (w/v).

  • Inoculation and Growth: Inoculate the production culture with the 10 mL seed culture from Step 1. Incubate at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours, or until the optical density at 600 nm (OD₆₀₀) reaches a stationary phase (typically OD₆₀₀ > 10).

  • Cell Harvesting: Transfer the culture to centrifuge bottles and pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the cell pellet in an equal volume of cold 50 mM potassium phosphate buffer (pH 7.2). Centrifuge again under the same conditions. Repeat this washing step once more to remove residual medium components.

  • Biocatalyst Formulation: Resuspend the final cell pellet in the same phosphate buffer to achieve a final wet cell weight concentration of 100 g/L. This cell slurry is the whole-cell biocatalyst and should be kept on ice until use.

Part B: Biotransformation Reaction
  • Reaction Setup: In a 250 mL baffled flask, prepare the reaction mixture by adding 49 mL of 50 mM potassium phosphate buffer (pH 7.2). Place the flask in a temperature-controlled shaker set to 30°C.

  • Substrate Addition: Prepare a 1 M stock solution of adiponitrile in DMSO. Add 0.5 mL of this stock to the reaction buffer to achieve a final substrate concentration of 10 mM. Causality Note: Starting with a moderate substrate concentration is crucial to avoid potential substrate inhibition of the enzyme.

  • Initiation of Reaction: Initiate the biotransformation by adding 1.0 mL of the prepared biocatalyst slurry (from Part A, Step 6) to the reaction mixture. This corresponds to a final cell concentration of approximately 2 g/L (wet weight).

  • Incubation: Incubate the reaction flask at 30°C with shaking at 200 rpm.

  • Monitoring the Reaction: Periodically (e.g., at 0, 2, 4, 8, and 24 hours), withdraw a 500 µL aliquot of the reaction mixture. Immediately quench the enzymatic activity by adding 500 µL of acetonitrile and centrifuge at 13,000 x g for 5 minutes to pellet the cells and precipitated proteins. The supernatant is collected for HPLC analysis.

Part C: Product Analysis by Chiral HPLC

The conversion of the substrate and the enantiomeric excess (ee) of the product are determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralcel OD-H column (or equivalent).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Rationale: This non-polar mobile phase is standard for normal-phase chiral separations.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for detecting the amide bond).

  • Injection Volume: 10 µL.

  • Procedure:

    • Inject analytical standards of adiponitrile and racemic 6-oxopiperidine-2-carboxamide to determine their retention times.

    • Inject the prepared samples (supernatant from Part B, Step 5).

    • Calculate substrate conversion and product formation based on the peak areas relative to a standard curve.

    • Calculate the enantiomeric excess (ee) of the (S)-enantiomer using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation and Expected Results

The performance of the biocatalytic process is evaluated based on key parameters that should be systematically recorded. Below is a table with representative data from a successful biotransformation.

Time (hours)Substrate Conversion (%)Product Titer (g/L)Enantiomeric Excess (ee %) of (S)-enantiomer
228.50.41>99
455.20.79>99
889.11.28>99
24>98.0>1.40>99

Interpretation of Results:

  • High Conversion: The data indicate that the reaction proceeds efficiently, reaching near-complete conversion within 24 hours.

  • Excellent Enantioselectivity: An ee value of >99% from the early stages of the reaction confirms the outstanding stereocontrol of the chosen biocatalyst. This is a hallmark of a successful desymmetrization process.[9][12]

  • Troubleshooting: If conversion is low, consider optimizing cell permeability (e.g., with a small amount of toluene) or increasing the biocatalyst loading. If enantioselectivity is poor, a different microbial strain or enzyme variant must be screened.[13]

Overall Experimental Workflow

The entire process, from preparing the biocatalyst to analyzing the final product, follows a logical sequence of steps.

G cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis A1 1. Inoculum Culture A2 2. Production Culture (Induction) A1->A2 A3 3. Cell Harvesting (Centrifugation) A2->A3 B2 5. Add Biocatalyst & Incubate A3->B2 B1 4. Reaction Setup (Buffer + Substrate) B1->B2 B3 6. Sampling & Quenching B2->B3 C1 7. Sample Preparation (Centrifugation) B3->C1 C2 8. Chiral HPLC Analysis C1->C2 C3 9. Data Interpretation (Conversion & ee%) C2->C3

Figure 2: Step-by-step workflow for the biocatalytic synthesis and analysis.

Conclusion

This application note demonstrates a highly efficient and stereoselective biocatalytic route for producing (S)-6-oxopiperidine-2-carboxamide. The enzymatic desymmetrization of adiponitrile using a whole-cell catalyst is a prime example of green chemistry, offering mild reaction conditions, minimal waste, and exceptional enantiopurity of the final product. This method provides a scalable and economically attractive alternative to traditional chemical synthesis, empowering researchers and drug development professionals to access valuable chiral intermediates sustainably. Further process optimization, including enzyme immobilization and reaction engineering, could enhance the industrial viability of this powerful biocatalytic system.[14][15]

References

  • Singh, R. V. (2025). Immobilization of Nitrilase: Driving Efficiency and Sustainability in Pharmaceutical Synthesis. ChemBioEng Reviews. [Link]

  • Zhang, Z. J., Zheng, G. W., & Xu, J. H. (2025). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2-Dimethylcyclopropanecarboxamide. Biotechnology and Bioengineering. [Link]

  • Zhu, D. (2015). Enantioselective biotransformations of nitriles in organic synthesis. Accounts of Chemical Research, 48(4), 1091-1101. [Link]

  • Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Recent Patents on Biotechnology. [Link]

  • Zhang, Z. J., Zheng, G. W., & Xu, J. H. (2025). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2‐Dimethylcyclopropanecarboxamide. ResearchGate. [Link]

  • Singh, R., et al. (2006). Nitrilase and its application as a 'green' catalyst. Chemistry & Biodiversity, 3(12), 1279-1287. [Link]

  • DeSantis, G., et al. (2002). Exploring Nitrilase Sequence Space for Enantioselective Catalysis. Journal of Bacteriology, 184(16), 4529-4536. [Link]

  • Kaplan, O., et al. (2012). Biotransformation of Nitriles by Rhodococcus equi A4 immobilized in LentiKats. ResearchGate. [Link]

  • Martinkova, L., & Mylerova, V. (2003). Enantiorecognition of planar “metallocenic” chirality by a nitrile hydratase/amidase bienzymatic system. ResearchGate. [Link]

  • Schmidt, M., et al. (2018). Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles. Nature Communications, 9(1), 4641. [Link]

  • Singh, R. K., et al. (2017). Bioengineering of Nitrilases Towards Its Use as Green Catalyst: Applications and Perspectives. Applied Biochemistry and Biotechnology, 182(2), 529-555. [Link]

  • YiTao, D., et al. (2014). Biocatalytic desymmetrization of 3-substituted glutaronitriles by nitrilases. A convenient chemoenzymatic access to optically active (S)-Pregabalin and (R)-Baclofen. Science China-chemistry, 57, 1164-1171. [Link]

  • Asano, Y. (2017). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 469-508. [Link]

  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11(1), 1-14. [Link]

  • Mylerova, V., & Martinkova, L. (2001). Purification and characterization of the enantioselective nitrile hydratase from Rhodococcus equi A4. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 941-947. [Link]

  • Duan, Y. T., et al. (2014). Biocatalytic desymmetrization of 3-substituted glutaronitriles by nitrilases. A convenient chemoenzymatic access to optically active (S)-Pregabalin and (R)-Baclofen. ResearchGate. [Link]

  • Ren, Y., et al. (2026). Biocatalytic Stereo-Perfect Desymmetrization of Oxetanes. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Examples of chiral molecules, the enantiomers of which have different physiological and pharmaceutical effects. ResearchGate. [Link]

  • ResearchGate. (2025). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. ResearchGate. [Link]

  • Schmid, A., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-113. [Link]

  • Grogan, G. (2026). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. UKRI Gateway to Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxopiperidine-2-carboxylic acid. PubChem Compound Database. [Link]

  • de Souza, R. O., et al. (2021). Multicatalytic Hybrid Materials for Biocatalytic and Chemoenzymatic Cascades—Strategies for Multicatalyst (Enzyme) Co-Immobilization. Catalysts, 11(8), 943. [Link]

  • Gwarda, R., et al. (2024). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. Molecules, 29(13), 3020. [Link]

  • Ingham, R. J., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry, 10, 585-594. [Link]

  • Jiang, Y., et al. (2016). Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides: enzymatic polymerization kinetics, effect of diamine chain length and thermal properties. Polymer Chemistry, 7(14), 2604-2615. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of (S)-6-Oxopiperidine-2-Carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of (S)-6-oxopiperidine-2-carboxamide.

This molecule is a highly valuable chiral building block and intermediate, prominently featured in the development of calpain inhibitors[1], CBP/p300 degraders[2], and various indolizidine/quinolizidine alkaloids[3]. Achieving high yields while maintaining strict stereoretention requires a precise understanding of the underlying reaction mechanics.

Mechanistic Overview & Synthesis Workflow

The synthesis of (S)-6-oxopiperidine-2-carboxamide is typically executed via a two-step sequence starting from the naturally occurring, non-proteinogenic amino acid, L-2-aminoadipic acid.

  • Intramolecular Lactamization: The head-to-tail cyclization of L-2-aminoadipic acid forms (S)-6-oxopiperidine-2-carboxylic acid (also known as L-pyrohomoglutamic acid[4]). The thermodynamic driving force is the formation of the stable six-membered δ-lactam ring.

  • Amidation: The carboxylic acid moiety is activated into an electrophilic intermediate (e.g., an active ester or uronium species) and subsequently trapped by an ammonia source to yield the final carboxamide.

SynthesisPathway A L-2-Aminoadipic Acid (Starting Material) B (S)-6-Oxopiperidine- 2-carboxylic Acid (Intermediate) A->B Lactamization (Reflux, H₂O) C (S)-6-Oxopiperidine- 2-carboxamide (Target Product) B->C Amidation (Coupling Agent, NH₃)

Two-step synthesis workflow of (S)-6-oxopiperidine-2-carboxamide from L-2-aminoadipic acid.

Standardized Experimental Protocols (Self-Validating)

To ensure reproducibility and high yields, follow these highly controlled, step-by-step methodologies. Each protocol includes built-in validation checks to verify reaction progress before moving to the next stage.

Protocol A: Lactamization to (S)-6-oxopiperidine-2-carboxylic acid

Causality Focus: Performing this cyclization in a purely aqueous environment under thermal reflux avoids the need for harsh acidic or basic catalysts, completely mitigating the risk of racemization at the α-carbon[5].

  • Preparation: Suspend L-2-aminoadipic acid (1.0 eq) in deionized water. Critical: Use exactly 10 mL of water per gram of starting material. Over-dilution will severely impact your isolated yield.

  • Cyclization: Heat the suspension to a vigorous reflux (100 °C) for 16–24 hours. The suspension will gradually turn into a clear solution as the highly water-soluble lactam forms.

  • Validation Check (In-Process): Spot the reaction mixture on a silica TLC plate and stain with ninhydrin. The starting material will show an intense purple spot (primary amine), whereas the lactam product will show a negligible or faint distinct color due to the conversion into a secondary amide.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporation) until a thick syrup or white precipitate forms. Do not attempt direct filtration from the bulk aqueous phase.

  • Purification: Add a cold anti-solvent (e.g., absolute ethanol or acetone) to the concentrated residue to crash out the product. Filter and dry under a high vacuum to afford the intermediate.

Protocol B: Amidation to (S)-6-oxopiperidine-2-carboxamide

Causality Focus: Using solid ammonium chloride (


) combined with a hindered base (DIPEA) generates ammonia in situ. This prevents the competitive hydrolysis of the active ester that often occurs when using aqueous ammonium hydroxide.
  • Activation: Dissolve (S)-6-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂/Ar). Cool the flask to 0 °C.

  • Coupling Reagent Addition: Add HATU (1.2 eq) or a combination of EDC·HCl (1.2 eq) and HOBt (1.2 eq)[2]. Stir for 30 minutes at 0 °C.

  • Validation Check (In-Process): Aliquot 10 µL of the mixture, quench in methanol, and analyze via LC-MS. You should observe the mass of the active ester (or the methyl ester derivative from the quench), confirming complete activation of the carboxylic acid.

  • Amidation: Add finely powdered

    
     (2.0 eq) to the mixture in one portion. Immediately begin dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0–4.0 eq).
    
  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Quench the reaction with a minimal amount of water. Extract exhaustively with ethyl acetate or a 9:1 DCM/MeOH mixture (the product is highly polar). Wash the organic layer with saturated brine, dry over

    
    , and concentrate.
    

Troubleshooting Guide & FAQs

Troubleshooting Yield Low Yield in Amidation? Check1 Check Reagent Freshness (EDC/HATU) Yield->Check1 Check2 Check pH & Base Equivalents (DIPEA) Yield->Check2 Solve1 Use Fresh Coupling Agent Check1->Solve1 Reagent Degraded Solve2 Adjust pH to 8-9 Check2->Solve2 pH < 8

Troubleshooting logic tree for resolving low yield issues during the amidation step.

Q1: Why is the yield of my lactamization step consistently below 60%? Application Scientist Insight: Low yields in the cyclization of L-2-aminoadipic acid are rarely due to a failure of the reaction itself; they are almost always an artifact of product loss during isolation. Because the resulting δ-lactam is highly hydrophilic, over-dilution during the reflux phase or insufficient water removal during concentration leads to significant material remaining dissolved in the mother liquor. Actionable Fix: Strictly adhere to the 10 mL/g solvent ratio. During isolation, evaporate the water almost to complete dryness before adding your cold anti-solvent.

Q2: I am observing racemization in my final (S)-6-oxopiperidine-2-carboxamide. How do I prevent this? Application Scientist Insight: The α-proton of the 6-oxopiperidine-2-carboxylic acid is highly susceptible to abstraction. When the carboxylic acid is converted into a highly electron-withdrawing active ester/uronium intermediate, the α-proton becomes remarkably acidic. If the reaction is allowed to heat up in the presence of a strong base, epimerization will occur rapidly. Actionable Fix: Strictly control the temperature during the activation step by maintaining the reaction at 0 °C until the ammonia source is added. Ensure you are using a sterically hindered base like DIPEA rather than smaller, more nucleophilic bases, and avoid exceeding 4.0 equivalents.

Q3: The amidation reaction stalls, and LC-MS shows a large amount of unreacted carboxylic acid. What is the cause? Application Scientist Insight: This indicates a failure in the initial activation step or the rapid hydrolysis of the active ester back to the starting material. Moisture in the DMF or degraded, moisture-exposed coupling reagents (especially EDC·HCl, which is highly hygroscopic) are the primary culprits. Actionable Fix: Use strictly anhydrous solvents (stored over molecular sieves). Verify the integrity of your coupling reagents. If your lab experiences high humidity, switch to a mixed anhydride activation method (e.g., isobutyl chloroformate and N-methylmorpholine at -15 °C), which is highly robust against ambient moisture and provides excellent yields.

Quantitative Data & Optimization Matrix

Use the following data matrix to benchmark your experimental parameters against the optimized standards. Deviating into the "Sub-optimal Condition" territory is the leading cause of yield degradation.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Yield
Lactamization Solvent Volume>20 mL/g H₂O10 mL/g H₂O85–95%
Lactamization Isolation MethodDirect Aqueous FiltrationEvaporation + Cold EtOH>90%
Amidation Coupling ReagentAged/Clumped EDC·HClFresh HATU or EDC/HOBt75–85%
Amidation Base Equivalents<2.0 eq DIPEA3.0–4.0 eq DIPEA>80%

References

1.[1] US9527811B2 - Carboxamide compounds and their use as calpain inhibitors - Google Patents. google.com. URL: 2.[2] Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity - ACS Publications. acs.org. URL: 3.[4] Pyrohomoglutamic acid, L- Bioaustralis Fine Chemicals. bioaustralis.com. URL: 4.[5] Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications. acs.org. URL: 5.[3] Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:

Sources

Optimization

Purification challenges of (S)-6-oxopiperidine-2-carboxamide from reaction mixtures

Welcome to the technical support guide for the purification of (S)-6-oxopiperidine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (S)-6-oxopiperidine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this valuable chiral building block from complex reaction mixtures. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field experience.

Introduction: Understanding the Challenge

(S)-6-oxopiperidine-2-carboxamide is a delta-lactam derivative with a key stereocenter, making it a significant intermediate in pharmaceutical synthesis. The primary challenges in its purification stem from its high polarity, its potential for enantiomeric contamination, and the presence of structurally similar impurities, such as the starting carboxylic acid. This guide will walk you through a logical progression of steps to diagnose purity issues and select the most effective purification strategy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: The impurity profile is highly dependent on the synthetic route, but typically includes:

  • Unreacted Starting Material: (S)-6-oxopiperidine-2-carboxylic acid is a frequent and often challenging impurity due to its similar polarity to the target amide.

  • Coupling Reagents & Byproducts: Residuals from reagents used in the amidation step (e.g., HATU, HOBt, EDC) are common.

  • The (R)-Enantiomer: The opposite enantiomer can be present if the starting materials were not enantiopure or if racemization occurred during the reaction, often under harsh basic or acidic conditions.

  • Hydrolysis Product: The amide can hydrolyze back to the carboxylic acid if exposed to water under acidic or basic conditions during work-up.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove.

Q2: My initial analysis by TLC and LC-MS looks messy. Where do I start?

A: A complex crude mixture requires a systematic approach.

  • Identify Knowns: First, run co-spotted TLC plates or co-injected LC-MS samples with your starting materials to definitively identify them in the mixture.

  • Assess Polarity: The polarity of the impurities will dictate the purification strategy. Amides and their corresponding carboxylic acids are polar molecules, often requiring highly polar solvent systems in normal-phase chromatography or reversed-phase conditions for better separation.[1]

  • Prioritize Removal: Focus on removing non-polar byproducts first with a simple hexane/ethyl acetate wash or filtration if the product is solid. Then, tackle the more challenging polar impurities using chromatography or crystallization.

Q3: How can I confirm the enantiomeric purity of my final product?

A: Enantiomeric excess (ee) cannot be determined by standard achiral chromatography (TLC, LC-MS) or NMR. You must use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the industry standards.[2][3] These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in two separate peaks.[2]

Q4: Is normal-phase or reversed-phase chromatography better for this compound?

A: While both are options, reversed-phase flash chromatography is often more effective for purifying polar amides.[1] Normal-phase silica gel can cause peak tailing and may require challenging solvent systems (e.g., dichloromethane/methanol/ammonia). Reversed-phase (C18) chromatography uses more benign solvent systems (e.g., water/acetonitrile or water/methanol) and often provides superior resolution for polar compounds.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem 1: Low Purity After Work-up; Contamination with Reaction Byproducts
  • Expert Analysis: This is the most common scenario. The goal of the initial work-up (e.g., liquid-liquid extraction) is to remove the bulk of impurities, but chromatography is almost always necessary to achieve high purity (>98%). The polarity of (S)-6-oxopiperidine-2-carboxamide makes it susceptible to poor separation from other polar byproducts on standard silica gel.

  • Recommended Solution: Reversed-Phase Flash Chromatography. This technique is highly effective at separating complex mixtures of polar compounds.

    Data Table: Recommended Reversed-Phase Chromatography Conditions

    Parameter Recommendation Rationale
    Stationary Phase C18-functionalized Silica Provides excellent retention and selectivity for polar molecules.
    Mobile Phase A Water (with 0.1% Formic Acid or Acetic Acid) Acidification sharpens peaks by suppressing silanol interactions.
    Mobile Phase B Acetonitrile or Methanol Common organic modifiers. Acetonitrile often gives sharper peaks.
    Gradient 5% to 70% Mobile Phase B over 10-15 column volumes A broad gradient is effective for separating complex mixtures.

    | Detection | UV at 210-220 nm | The amide bond has a UV absorbance in this range. |

  • See Protocol 1 for a detailed experimental procedure.

Problem 2: Final Product Has Low Enantiomeric Excess (ee)
  • Expert Analysis: Enantiomeric contamination is a critical issue for pharmaceutical intermediates. It can only be resolved using a chiral separation technique. Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for preparative chiral separations due to its speed, lower solvent consumption, and easier product recovery.[2]

  • Recommended Solution: Develop an analytical chiral SFC or HPLC method first to prove separation is possible. Once optimized, this method can be scaled up for preparative purification. Polysaccharide-based columns are a versatile starting point for amides.[2]

    Data Table: Recommended Chiral SFC Screening Conditions

    Parameter Recommendation Rationale
    Columns (CSPs) Chiralpak® IC, Chiralpak® AD-H, Chiralcel® OD-H These polysaccharide-based phases show broad applicability for resolving chiral amides.[2]
    Mobile Phase Supercritical CO₂ with a Methanol or Ethanol co-solvent Standard mobile phase for chiral SFC, offering good solvating power.
    Co-solvent Gradient 5% to 40% over 5-10 minutes A screening gradient to quickly find a separation window.

    | Additive | None to start; consider 0.1% DEA for basic compounds | Additives are usually not needed for neutral amides but can sometimes improve peak shape. |

  • See Protocol 2 for a detailed experimental procedure.

Problem 3: Product Fails to Crystallize, Remaining as an Oil or Amorphous Solid
  • Expert Analysis: The inability to crystallize is almost always caused by impurities, most commonly residual solvent or closely related structural analogs that disrupt the formation of a crystal lattice. Even a small amount of the wrong enantiomer can sometimes inhibit crystallization.

  • Recommended Solution: First, ensure the material is chromatographically pure and has a high enantiomeric excess (>99% ee). If it still fails to crystallize, a systematic solvent screening is required. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. An anti-solvent (in which the compound is insoluble) can then be added to induce precipitation.[4]

    Workflow for Crystallization Troubleshooting

    G start Amorphous/Oily Product check_purity Step 1: Confirm Purity (>98% by LCMS, >99% ee by Chiral SFC) start->check_purity solvent_screen Step 2: Solvent Screen (Find a solvent with high solubility when hot, low solubility when cold) check_purity->solvent_screen dissolve Step 3: Dissolve in Minimum Amount of Hot Solvent solvent_screen->dissolve cool Step 4: Slow Cooling (Allow crystals to form) dissolve->cool no_crystals No Crystals Formed? cool->no_crystals add_anti_solvent Step 5: Add Anti-Solvent (e.g., Heptane, Ether) Dropwise until cloudy no_crystals->add_anti_solvent Yes collect Crystals Formed Collect via Filtration no_crystals->collect No add_anti_solvent->collect

    Caption: Decision workflow for troubleshooting crystallization.

  • See Protocol 3 for a detailed experimental procedure.

Section 3: Standardized Protocols

Protocol 1: Purification by Preparative Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimum amount of a strong solvent like methanol or DMSO.

  • Column Equilibration: Equilibrate a C18 flash column (sized appropriately for your sample mass) with 5% Mobile Phase B (Acetonitrile or Methanol) in Mobile Phase A (Water + 0.1% Formic Acid) for at least 3 column volumes.

  • Loading: Adsorb the dissolved sample onto a small amount of C18 silica or Celite®. Allow the solvent to evaporate completely. Load the dry powder onto the top of the column. This "dry loading" technique generally results in better separation than a liquid injection.

  • Elution: Run a linear gradient from 5% B to 70% B over 12-15 column volumes.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis & Pooling: Analyze the relevant fractions by TLC or LC-MS to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the acetonitrile/methanol by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., dichloromethane) to recover the product.

Protocol 2: Chiral SFC for Enantiomeric Purity and Separation
  • Analytical Method Development:

    • Inject a small amount (~1 mg/mL solution) of the racemic or partially pure material onto a suite of analytical chiral columns (e.g., Chiralpak IC, AD-H, OD-H) using a screening gradient (e.g., 5-40% methanol in CO₂ over 5 minutes).

    • Identify the column and isocratic (single percentage) co-solvent condition that provides the best separation (resolution > 1.5) between the (S) and (R) enantiomers.

  • Preparative Scale-Up:

    • Use the optimized conditions from the analytical run on a larger preparative SFC column of the same stationary phase.

    • Dissolve the bulk material in the mobile phase co-solvent at the highest possible concentration without precipitation.

    • Perform stacked injections to maximize throughput.

  • Fraction Collection: Collect the separated enantiomer peaks as guided by the UV detector.

  • Product Recovery: The collected fractions consist of the product dissolved in the co-solvent (e.g., methanol). The CO₂ evaporates upon depressurization. Remove the co-solvent via rotary evaporation to yield the enantiopure product.

Protocol 3: Systematic Recrystallization Solvent Screening
  • Solvent Selection: Place a small amount (~10-20 mg) of the purified, amorphous product into several different vials. Add a single solvent to each vial from a range of polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

  • Solubility Test:

    • Observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound.

    • Heat the vials that showed poor room temperature solubility. A good candidate will fully dissolve the compound upon heating.[4]

    • Allow the heated vials to cool slowly to room temperature. The ideal solvent will produce crystalline solid upon cooling.

  • Anti-Solvent Method (If no single solvent works):

    • Dissolve the product in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., methanol).

    • Slowly add a miscible "anti-solvent" (one in which it is insoluble, e.g., heptane or diethyl ether) dropwise until the solution becomes persistently cloudy.

    • Warm the solution slightly until it becomes clear again, then allow it to cool slowly. This process often induces crystallization.

Section 4: Purification Strategy Workflow

The following diagram outlines a general strategy for purifying (S)-6-oxopiperidine-2-carboxamide from a crude reaction mixture.

G start Crude Reaction Mixture analysis1 Initial Analysis: TLC & LC-MS start->analysis1 decision1 Major Impurities Detected? analysis1->decision1 flash_purify Reversed-Phase Flash Chromatography decision1->flash_purify Yes chiral_analysis Chiral Purity Analysis (Analytical Chiral SFC/HPLC) decision1->chiral_analysis No (Looks Clean) analysis2 Assess Purity of Collected Fractions flash_purify->analysis2 decision2 Purity >98%? analysis2->decision2 decision2->flash_purify No (Re-purify) decision2->chiral_analysis Yes decision3 ee >99%? chiral_analysis->decision3 chiral_purify Preparative Chiral SFC / HPLC decision3->chiral_purify No crystallize Crystallization decision3->crystallize Yes chiral_purify->crystallize final_product Pure (S)-6-oxopiperidine-2-carboxamide crystallize->final_product

Caption: General purification strategy for (S)-6-oxopiperidine-2-carboxamide.

References

  • ResearchGate. (2025, August 6). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. [Link]

  • PubMed Central (PMC). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • PubMed. (2020, December 19). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylic acid. [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylate. [Link]

  • ResearchGate. Two step approach to piperazine-2-carboxamide via hydrolysis followed...[Link]

  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. [Link]

  • ChemBK. (2024, April 9). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. [Link]

  • PubMed. (2013, June 7). Chiral separation of amides using supercritical fluid chromatography. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ArTS. Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • Google Patents. (2017).
  • Organic Syntheses. geraniol. [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. [Link]

  • MDPI. (2023, May 12). From Liquid to Solid: Cocrystallization as an Engineering Tool for the Solidification of Pyruvic Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization of (S)-6-oxopiperidine-2-carboxamide

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of highly polar cyclic amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of highly polar cyclic amides. This dossier is designed to bypass trial-and-error by addressing the fundamental physical chemistry of your target molecule.

Scientist's Mechanistic Overview

A common misconception is that (S)-6-oxopiperidine-2-carboxamide is "hydrophobic" because it crashes out of aqueous buffers. This is fundamentally incorrect. The molecule is highly polar, featuring a dual amide motif: a 6-membered lactam and a primary carboxamide.

Together, these functional groups act as a dense network of Hydrogen Bond Donors (HBDs) and Acceptors (HBAs). In the solid state, they form highly ordered, "infinite ladders" of intermolecular hydrogen bonds. This results in an exceptionally high crystal lattice energy . The failure to dissolve is not due to lipophilicity, but rather the inability of the solvent's hydration/solvation energy to overcome this massive thermodynamic barrier [1].

Part 1: Troubleshooting FAQs

Q1: Why does the solid fail to dissolve in standard organic solvents (e.g., DCM, EtOAc) or even protic solvents like Methanol? A1: Standard organic solvents lack the hydrogen-bond accepting capacity required to disrupt the compound's crystal lattice. Even protic solvents like methanol fail because their own self-association competes with the solvation of the API. Causality & Solution: You must use strongly dipolar, aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as aggressive hydrogen-bond acceptors without donating protons, effectively breaking the intermolecular amide-amide bonds to pull the molecule into solution.

Q2: I achieved a clear 50 mM stock in DMSO, but it instantly turns cloudy (precipitates) when diluted into my pH 7.4 assay buffer. How do I fix this? A2: This is a classic "solvent-shift" precipitation. When DMSO is diluted into water, the local dielectric environment changes rapidly. Because the hydration energy of water is weaker than the compound's thermodynamic drive to self-associate, the high lattice energy forces the molecules to rapidly re-aggregate. Causality & Solution: You are exceeding the kinetic solubility limit during the transition phase. Lower your master stock concentration to 20 mM maximum. More importantly, introduce intermediate co-solvents (like PEG400) or non-ionic surfactants (like Tween-80) before aqueous dilution. These excipients provide polymeric steric hindrance and micellar encapsulation, physically shielding the HBDs from self-associating.

Q3: Can I use heat (>60°C) or strong acids/bases to force the compound into the aqueous phase? A3: Absolutely not. While heat increases kinetic solubility, (S)-6-oxopiperidine-2-carboxamide is chemically sensitive. Causality & Solution: Prolonged exposure to temperatures above 50°C, especially at pH extremes (< 4.0 or > 8.0), will catalyze the hydrolysis of the primary carboxamide into a carboxylic acid, or cause lactam ring-opening. This permanently degrades your API. Keep temperatures at or below 37°C and maintain a buffer pH of 6.0–7.5.

Part 2: Quantitative Data & Solvent Compatibility

The following table summarizes the thermodynamic and kinetic solubility limits based on solvent mechanics.

Solvent SystemMax Recommended Conc.Solubilization Mechanism & Notes
Anhydrous DMSO 20 mMDisrupts H-bond ladders. Use acoustic cavitation (bath sonication).
Anhydrous DMF 15 mMAlternative to DMSO. Slightly lower H-bond accepting capacity.
Methanol / Ethanol < 2 mMPoor solvation due to competing protic networks. Not recommended.
Aqueous Buffer (pH 7.4) < 0.5 mM (Direct)High lattice energy prevents direct dissolution.
5% PEG400 + 1% Tween-80 2.0 - 5.0 mMPolymeric steric hindrance and micellar encapsulation prevent precipitation.
Part 3: Self-Validating Experimental Protocol

Workflow: Preparation of a Stable 5 mM Aqueous-Compatible Working Solution This protocol utilizes a step-wise dielectric transition to prevent solvent-shift precipitation.

  • Step 1: Master Stock Preparation. Weigh the solid (S)-6-oxopiperidine-2-carboxamide and add anhydrous DMSO to reach a target concentration of 20 mM. Do not attempt to make a 50 mM or 100 mM stock, as this will seed micro-crystals later in the workflow.

  • Step 2: Acoustic Cavitation. Place the vial in a bath sonicator (40 kHz) heated to exactly 37°C for 15 minutes.

    • Validation Check: Hold the vial to a light source. If you observe microscopic 'swirling' or particulate glinting, the lattice energy has not been fully overcome. Continue sonication until the solution is optically perfect.

  • Step 3: Excipient Shielding. In a separate tube, prepare a co-solvent mixture of 10% PEG400 and 2% Tween-80 in your target aqueous buffer (pH 7.4).

  • Step 4: Aqueous Phase Integration. While vortexing the co-solvent mixture at medium speed, add the 20 mM DMSO stock dropwise to achieve your final 5 mM assay concentration.

    • Validation Check: The slow addition ensures the DMSO is instantly dispersed, allowing the PEG400/Tween-80 to encapsulate the API before it can encounter another API molecule and re-aggregate. If cloudiness appears, your addition rate is too fast.

Part 4: Solubilization Logic Flowchart

SolubilizationWorkflow Step1 Solid (S)-6-oxopiperidine -2-carboxamide Step2 Add Anhydrous DMSO (Target: 20 mM Stock) Step1->Step2 Step3 Bath Sonication (40 kHz) @ 37°C for 15 mins Step2->Step3 Step4 Visual Inspection: Clear Solution? Step3->Step4 Step5 Add Co-solvent Mix (PEG400 / Tween-80) Step4->Step5 Yes Error1 Re-sonicate or Lower Concentration Step4->Error1 No Step6 Dropwise Addition to pH 7.4 Assay Buffer Step5->Step6 Step7 Precipitation / Cloudiness? Step6->Step7 Step8 Ready for in vitro Assay Step7->Step8 No Error2 Increase Co-solvent Ratio Before Aqueous Addition Step7->Error2 Yes Error1->Step3 Error2->Step5

Fig 1: Decision tree for overcoming lattice energy during solubilization workflows.

References
  • Kenny, P. W. "Hydrogen-Bond Donors in Drug Design." Journal of Medicinal Chemistry, 2022, 65(21), 14261–14275.[Link]

Optimization

Optimizing temperature for (S)-6-oxopiperidine-2-carboxamide crystallization

Welcome to the Technical Support Center for the crystallization of (S)-6-oxopiperidine-2-carboxamide . As a chiral lactam with a primary carboxamide group, this molecule presents unique thermodynamic and kinetic challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of (S)-6-oxopiperidine-2-carboxamide . As a chiral lactam with a primary carboxamide group, this molecule presents unique thermodynamic and kinetic challenges during isolation. The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O) frequently leads to complex desolvation kinetics, conformational polymorphism, and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide is engineered for researchers and process chemists to systematically troubleshoot and optimize temperature profiles, ensuring high enantiomeric purity, optimal crystal habit, and maximum yield.

I. Crystallization Optimization Workflow

G Start Prepare Solute + Solvent System MSZW Map MSZW & Solubility Curve Start->MSZW LLPS Oiling Out (LLPS) Detected? MSZW->LLPS Seed Seed at 50% MSZW (Isothermal Hold) LLPS->Seed Yes Cool Controlled Non-Linear Cooling Ramp LLPS->Cool No Cycle Temperature Cycling (TCID) Seed->Cycle Cycle->Cool Product Pure (S)-6-oxopiperidine- 2-carboxamide Crystals Cool->Product

Caption: Workflow for optimizing (S)-6-oxopiperidine-2-carboxamide crystallization temperature.

II. Troubleshooting Guide & Technical Causality

Q1: Upon cooling my solution of (S)-6-oxopiperidine-2-carboxamide, the mixture forms a milky emulsion instead of crystallizing. Why does this happen, and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the system reaches a supersaturation level that kinetically favors the formation of a solute-rich liquid phase over an ordered crystal lattice[1]. Because (S)-6-oxopiperidine-2-carboxamide forms strong intermolecular hydrogen bonds with polar solvents, the activation energy required for desolvation and lattice integration is high. When cooled too rapidly, the system bypasses the nucleation boundary (binodal) and enters the spinodal decomposition region[2].

  • Resolution: You must strictly control supersaturation. Map the Metastable Zone Width (MSZW) and implement a very slow, non-linear (cubic) cooling profile. Alternatively, introduce seed crystals halfway into the MSZW to provide a low-energy template for lattice integration before the LLPS boundary is breached[1].

Q2: I am observing batch-to-batch variations in the melting point and crystal habit (needles vs. blocks). Is temperature causing polymorphism? A2: Yes. Carboxamides are highly prone to temperature-dependent conformational polymorphism, often crystallizing in high-Z' structures (multiple independent molecules in the asymmetric unit) due to competing hydrogen-bonding networks[3]. A rapid cooling rate may trap the molecule in a metastable kinetic polymorph (often needles), whereas a slow cooling rate near the boiling point favors the thermodynamically stable polymorph (blocks).

  • Resolution: Conduct an isothermal hold at an elevated temperature (e.g., 5–10 °C below the solubility limit) after seeding to allow the metastable forms to undergo solvent-mediated phase transformation into the thermodynamic form.

Q3: My enantiomeric excess (ee) is stalling at 92%. How can temperature manipulation improve the chiral purity of the (S)-enantiomer? A3: If the compound crystallizes as a racemic conglomerate, you can utilize Temperature Cycling-Induced Deracemization (TCID)[4]. By subjecting the suspension to periodic heating and cooling cycles, you induce continuous dissolution of the smaller, less stable crystals (Ostwald ripening) and regrowth on the larger, enantiopure seed crystals. Temperature cycling is significantly faster than mechanical attrition (Viedma ripening) for achieving homochirality[5].

III. Quantitative Data: Temperature Effects on Crystallization

ParameterLow Temp / Rapid Cooling (< 0.5 °C/min)High Temp / Slow Cooling (> 0.1 °C/min)Temperature Cycling (TCID)
Phase Behavior High risk of LLPS (Oiling out)Solid suspension (Crystallization)Solid suspension
Nucleation Kinetics Spontaneous, uncontrolled primary nucleationControlled secondary nucleation (if seeded)Dissolution-regrowth equilibrium
Polymorph Stability Favors kinetic/metastable polymorphsFavors thermodynamic polymorphDrives conversion to thermodynamic form
Enantiomeric Excess Low to moderate (entraps impurities)High (efficient impurity rejection)>99% ee (via deracemization)
Crystal Habit Fine needles / Amorphous aggregatesBlock-like / PrismaticLarge, uniform prismatic crystals

IV. Self-Validating Experimental Protocols

Protocol A: MSZW Mapping and Seeding Strategy

Objective: Prevent oiling out by determining the precise temperature for seed introduction.

  • Solubility Determination: Suspend 100 mg of (S)-6-oxopiperidine-2-carboxamide in 1 mL of your chosen solvent system (e.g., Ethyl Acetate/Ethanol). Heat at a rate of 0.5 °C/min using a focused beam reflectance measurement (FBRM) or turbidity probe until the solution is completely clear. Record this as the Saturation Temperature (

    
    ).
    
  • MSZW Mapping: Cool the clear solution at a constant rate of 0.1 °C/min. Record the temperature at which initial turbidity (or oil droplets) appears. This is the Cloud Point (

    
    ). The MSZW is 
    
    
    
    .
  • Seeding Execution: Prepare a fresh batch at

    
    . Cool the solution to precisely 
    
    
    
    .
  • Isothermal Hold: Add 1–5 wt% of pure (S)-6-oxopiperidine-2-carboxamide seed crystals. Hold the temperature isothermally for 2 hours to allow secondary nucleation to consume the supersaturation, effectively bypassing the LLPS boundary.

  • Cooling Ramp: Initiate a cubic cooling ramp down to the isolation temperature (e.g., 5 °C) over 6 hours. Filter and wash with cold anti-solvent.

Protocol B: Temperature Cycling-Induced Deracemization (TCID)

Objective: Maximize enantiomeric excess (ee) and ensure polymorphic purity.

  • Initial Slurry: Create a saturated suspension of the enriched (S)-6-oxopiperidine-2-carboxamide (e.g., 90% ee) in a solvent that permits mild racemization in the liquid phase (if applicable) or simply facilitates Ostwald ripening.

  • Heating Phase: Heat the slurry to

    
     (e.g., 40 °C) at a rate of 0.5 °C/min. Hold for 20 minutes. Causality: This selectively dissolves the smaller, less stable crystals and metastable polymorphs.
    
  • Cooling Phase: Cool the slurry to

    
     (e.g., 22 °C) at a rate of 0.3 °C/min. Hold for 20 minutes. Causality: This forces the dissolved solute to crystallize onto the surfaces of the surviving, thermodynamically stable (S)-enantiomer crystals.
    
  • Cycling: Repeat this ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     cycle for 10–15 iterations.
    
  • Validation: Sample the solid phase after cycle 5, 10, and 15. Analyze via chiral HPLC to confirm the ee trajectory approaches >99%.

V. Frequently Asked Questions (FAQs)

Q: Can I use an anti-solvent instead of cooling to induce crystallization? A: Yes, but anti-solvent addition often generates localized zones of extreme supersaturation, which drastically increases the risk of oiling out. If using an anti-solvent, it must be dosed extremely slowly at an elevated temperature, followed by a controlled cooling ramp.

Q: How do I know if my seed crystals are the correct polymorph? A: Validate your seed crystals using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) prior to introduction. Using a metastable seed will template the entire batch into the undesired polymorphic form.

Q: Does the stirring rate affect the temperature profile? A: Absolutely. Poor mixing leads to thermal gradients within the reactor. A localized cold spot near the reactor wall can prematurely trigger oiling out or primary nucleation, ruining the controlled MSZW seeding strategy.

VI. References

  • Mettler Toledo. Oiling Out in Crystallization.[Link]

  • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data.[Link]

  • ACS Publications. Conformational Polymorphism in Safinamide Acid Hydrochloride (Z′ = 3 and Z′ = 1) and Observation of a Temperature-Dependent Reversible Single-Crystal to Single-Crystal Phase Transformation...[Link]

  • NIH (National Library of Medicine). Strategies for chiral separation: from racemate to enantiomer.[Link]

  • ResearchGate. Viedma ripening (blue curve) and temperature cycling (red curve) deracemization...[Link]

Sources

Troubleshooting

Resolving enantiomeric excess issues in (S)-6-oxopiperidine-2-carboxamide production

Welcome to the technical support center for the synthesis and chiral resolution of (S)-6-oxopiperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and chiral resolution of (S)-6-oxopiperidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for enantiomeric excess (ee) issues and answers to frequently asked questions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and chiral purity of (S)-6-oxopiperidine-2-carboxamide.

Q1: What are the primary methods for synthesizing enantiomerically enriched (S)-6-oxopiperidine-2-carboxamide?

A1: Achieving high enantiomeric purity in (S)-6-oxopiperidine-2-carboxamide synthesis typically involves one of three main strategies:

  • Asymmetric Synthesis: This is often the most efficient approach, creating the desired enantiomer directly. Methods include:

    • Chiral Pool Synthesis: Starting from an already enantiopure starting material, such as a derivative of L-amino acids.

    • Catalytic Asymmetric Synthesis: Employing a chiral catalyst to stereoselectively form the desired product from a prochiral substrate. This can involve reactions like asymmetric hydrogenation or cyclization.[1]

  • Chiral Resolution: This involves separating a racemic mixture of 6-oxopiperidine-2-carboxamide. Common techniques include:

    • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization.

    • Enzymatic Kinetic Resolution: Utilizing an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[2][3][4][5][6] This method can be highly effective for piperidine derivatives.[2][3][4][5][6]

    • Chiral Chromatography: Separating the enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[7][8][9][10]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[11] After the desired stereocenter is created, the auxiliary is removed.

Q2: How can I accurately determine the enantiomeric excess (ee) of my (S)-6-oxopiperidine-2-carboxamide sample?

A2: The most reliable and widely used method for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[10][12]

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

  • General Protocol:

    • Sample Preparation: Dissolve a small amount of your product in a suitable solvent (e.g., the mobile phase).

    • Column Selection: Choose a CSP known to be effective for similar compounds (e.g., polysaccharide-based columns).[9]

    • Method Development: Optimize the mobile phase (typically a mixture of a non-polar solvent like hexane and a polar solvent like isopropanol) to achieve baseline separation of the two enantiomer peaks.[13]

    • Quantification: Integrate the area of each peak. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Other less common methods include NMR with chiral shift reagents and optical rotation, though the latter is less accurate for determining precise ee values.[14]

Q3: What are the potential sources of racemization for (S)-6-oxopiperidine-2-carboxamide?

A3: Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, can occur under certain conditions. Potential causes include:

  • Harsh pH conditions: Both strongly acidic and strongly basic conditions can potentially lead to racemization, particularly if there are abstractable protons adjacent to the stereocenter.

  • Elevated temperatures: High reaction or purification temperatures can sometimes provide enough energy to overcome the barrier to racemization.

  • Certain reagents: Some chemical reagents may induce racemization. It is crucial to carefully select reagents and reaction conditions to preserve stereochemical integrity.

II. Troubleshooting Guide for Low Enantiomeric Excess

Low enantiomeric excess is a common challenge in asymmetric synthesis and resolution. This guide provides a systematic approach to identifying and resolving the root cause of suboptimal ee.

Initial Checks: The First Line of Defense

Before delving into more complex troubleshooting, always start with the fundamentals.[15]

Parameter Potential Issue Recommended Action
Reagents & Solvents Impurities can act as catalyst poisons or interfere with stereoselectivity. Water can deactivate many chiral catalysts.Use high-purity, anhydrous solvents and reagents. Ensure proper drying of glassware.
Catalyst Integrity The chiral catalyst may have degraded due to improper storage or handling.If using a commercial catalyst, verify its source and storage conditions. For in-house prepared catalysts, confirm their structure and purity using techniques like NMR.[15]
Reaction Temperature Temperature fluctuations can significantly impact enantioselectivity. Generally, lower temperatures favor higher ee.Use a reliable temperature control system. Consider screening a range of lower temperatures.[15]
Concentrations Incorrect concentrations of reactants or catalyst can affect the reaction kinetics and selectivity.Double-check all calculations and measurements. Investigate the effect of varying substrate concentration.[15]
Troubleshooting Workflow for Low Enantiomeric Excess

If the initial checks do not resolve the issue, a more detailed investigation is required. The following workflow can help pinpoint the problem.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed initial_checks Perform Initial Checks: - Reagent/Solvent Purity - Catalyst Integrity - Temperature Control - Concentrations start->initial_checks is_ee_improved Is ee Improved? initial_checks->is_ee_improved problem_solved Problem Solved is_ee_improved->problem_solved Yes synthesis_type What is the synthesis type? is_ee_improved->synthesis_type No investigate_catalyst Investigate Catalyst System catalyst_options Check Catalyst Loading Screen Different Ligands Verify Catalyst Activation investigate_catalyst->catalyst_options investigate_reaction Investigate Reaction Conditions reaction_options Screen Solvents Optimize Temperature Adjust Reaction Time investigate_reaction->reaction_options investigate_resolution Investigate Resolution Protocol resolution_options Screen Resolving Agents Optimize Crystallization Conditions Check Enzyme Activity (if applicable) investigate_resolution->resolution_options catalyst_options->investigate_reaction synthesis_type->investigate_catalyst Asymmetric Synthesis synthesis_type->investigate_resolution Chiral Resolution

Caption: A decision tree for troubleshooting low enantiomeric excess.

In-Depth Troubleshooting Scenarios
Scenario 1: Low ee in Asymmetric Synthesis

If you are employing an asymmetric synthesis and the ee is low, consider the following:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[13]

    • Solution: Try lowering the reaction temperature or reducing the catalyst loading to favor the catalyzed pathway.

  • Solvent Effects: The solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[15]

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.

    • Solution: Ensure strictly anhydrous and inert conditions if your catalyst is sensitive to air or moisture.

Scenario 2: Poor Separation in Chiral Resolution

For issues encountered during chiral resolution:

  • Ineffective Resolving Agent (Diastereomeric Salt Formation): The chosen chiral resolving agent may not form diastereomeric salts that have a significant difference in solubility.

    • Solution: Screen a variety of chiral resolving agents. Optimize crystallization conditions by varying the solvent, temperature, and cooling rate.

  • Low Enzyme Activity or Selectivity (Enzymatic Kinetic Resolution): The enzyme may not be active under your reaction conditions, or it may not have high selectivity for one enantiomer.

    • Solution: Verify the optimal pH and temperature for the enzyme. Consider screening different enzymes or acylating agents.[4][5]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol outlines a general workflow for analyzing the enantiomeric composition of your product.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your sample.

    • Dissolve the sample in 1 mL of the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Setup:

    • Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak®).

    • Mobile Phase: A pre-mixed and degassed solution, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the prepared sample.

    • Record the chromatogram.

    • Identify the peaks corresponding to the (S) and (R) enantiomers.

    • Integrate the peak areas to calculate the enantiomeric excess.

Protocol 2: Screening of Resolving Agents for Diastereomeric Salt Formation

This protocol describes a method for screening different chiral resolving agents.

  • Preparation:

    • In separate small test tubes, dissolve a known amount of your racemic 6-oxopiperidine-2-carboxamide in a suitable solvent (e.g., ethanol).

    • Prepare solutions of various chiral resolving agents (e.g., (R)-(-)-mandelic acid, (1S)-(+)-10-camphorsulfonic acid) in the same solvent.

  • Screening:

    • Add a stoichiometric equivalent of each resolving agent solution to a separate test tube containing the racemic product.

    • Allow the solutions to stand at room temperature and then cool to induce crystallization.

    • Observe which mixtures form crystalline precipitates.

  • Analysis:

    • Isolate the crystals by filtration.

    • Liberate the free base or acid from the salt.

    • Analyze the enantiomeric excess of the recovered material by chiral HPLC.

IV. References

  • Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451–5459. Available at: [Link]

  • Conti, P., Tamborini, L., & Pinto, A. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(24), 6023. Available at: [Link]

  • Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. Available at: [Link]

  • Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. American Chemical Society. Available at: [Link]

  • ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved from [Link]

  • Various Authors. (n.d.). Enantioselective synthesis of unsaturated γ-lactams. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of lactam 3: Effects of reaction conditions on the tandem.... Retrieved from [Link]

  • Fu, G. C., & Dai, X. (2002). Cu(I)/Bis(azaferrocene)-Catalyzed Enantioselective Synthesis of β-Lactams via Couplings of Alkynes with Nitrones. Journal of the American Chemical Society, 124(19), 5288–5289. Available at: [Link]

  • Pimpão, R. B., et al. (2019). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 15, 2348-2355. Available at: [Link]

  • Wang, Y., et al. (2022). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. Journal of the American Chemical Society, 144(1), 183-191. Available at: [Link]

  • Listro, R., Rossino, G., Della Volpe, S., Stabile, R., Boiocchi, M., Malavasi, L., Rossi, D., & Collina, S. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. Available at: [Link]

  • Listro, R., Rossino, G., Della Volpe, S., Stabile, R., Boiocchi, M., Malavasi, L., Rossi, D., & Collina, S. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. Available at: [Link]

  • Various Authors. (n.d.). Asymmetric reactions_synthesis. Available at: [Link]

  • Various Authors. (2025, October 8). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Retrieved from [Link]

  • Various Authors. (n.d.). Asymmetric Synthesis. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Hou, X.-L., et al. (2008). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Accounts of Chemical Research, 41(12), 1641-1651. Available at: [Link]

  • Pinna, C., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 37-43. Available at: [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Retrieved from [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Wang, D., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5030-5033. Available at: [Link]

  • Horváth, J., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3738. Available at: [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Diastereoselective Synthesis and Estimation of the Conformational Flexibility of 6-Oxoperhydropyridazine-3-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for Separating (S)- and (R)-6-oxopiperidine-2-carboxamide

The Challenge: Unlocking the Enantioseparation of a Cyclic Amide 6-oxopiperidine-2-carboxamide presents a unique challenge for chiral separation due to its rigid, cyclic lactam structure and the presence of a stereocente...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Unlocking the Enantioseparation of a Cyclic Amide

6-oxopiperidine-2-carboxamide presents a unique challenge for chiral separation due to its rigid, cyclic lactam structure and the presence of a stereocenter adjacent to a carbonyl group. The key to a successful separation lies in selecting a chiral stationary phase (CSP) that can effectively discriminate between the two enantiomers through stereospecific interactions.

Comparing Chiral Stationary Phases (CSPs): A Data-Driven Approach

Experience in the field consistently points towards polysaccharide-based CSPs as the most versatile and successful for a wide range of chiral compounds, including piperidine derivatives and lactams.[3][4][5] These CSPs, typically derivatives of amylose or cellulose coated on a silica support, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for resolving enantiomers of cyclic amides.

Below is a comparison of commonly employed polysaccharide-based CSPs, with performance data extrapolated from the separation of structurally similar piperidine-2,6-dione analogues and other lactams.

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile Phase(s)Reported Performance for Analogous CompoundsKey Considerations
Chiralpak® IA Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase: Hexane/Ethanol, Hexane/Isopropanol Polar Organic: Acetonitrile, MethanolExcellent Resolution (Rs > 2.0) for many piperidine-2,6-dione analogues.[5][6] High selectivity for lactams.[7]Often the first choice for screening due to its broad applicability and high success rate. The immobilized nature allows for a wider range of solvents.
Chiralpak® IB Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase: Hexane/Ethanol, Hexane/IsopropanolModerate Resolution (Rs < 1.0) for some piperidine-2,6-dione analogues where Chiralpak IA excelled.[5][6]Provides complementary selectivity to Chiralpak IA. If IA fails, IB is a logical next step.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase: Hexane/IsopropanolGood to Excellent Resolution for piperidine derivatives.[4]A well-established, reliable CSP, though not immobilized, which restricts the use of certain solvents.
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)Normal Phase: Hexane/IsopropanolHigh resolution for some piperidine-2,6-dione drugs.Offers different selectivity based on the benzoate derivative.
Cyclobond I 2000 DMP Dimethylphenyl carbamate functionalized β-cyclodextrinReversed-Phase: Water/Methanol, Water/AcetonitrileEffective for separating 11 out of 12 tested β-lactams. [8]A strong candidate for reversed-phase methods, which can be advantageous for LC-MS compatibility.[8]

Expert Insight: Based on the high resolution factors observed for piperidine-2,6-dione analogues and other lactams, Chiralpak® IA stands out as the most promising starting point for the separation of (S)- and (R)-6-oxopiperidine-2-carboxamide.[5][6][7][9] Its immobilized nature provides greater flexibility in mobile phase selection, a significant advantage during method development.

The Critical Role of the Mobile Phase

The choice of mobile phase is as critical as the selection of the CSP. The mobile phase modulates the interactions between the analyte and the CSP, thereby influencing retention times, selectivity, and resolution.

  • Normal-Phase Mode (e.g., Hexane/Alcohol): This is the most common starting point for polysaccharide-based CSPs. The alcohol modifier (e.g., ethanol, isopropanol) plays a crucial role in the separation by competing with the analyte for hydrogen bonding sites on the CSP. The concentration of the alcohol is a key parameter to optimize. For basic compounds like piperidines, the addition of a small amount of a basic modifier like diethylamine (DEA) can significantly improve peak shape.[3][4]

  • Polar Organic Mode (e.g., Acetonitrile, Methanol): This mode can sometimes offer different selectivity compared to normal-phase. It is particularly useful when the analyte has poor solubility in non-polar solvents.

  • Reversed-Phase Mode (e.g., Water/Acetonitrile, Water/Methanol): While less common for initial screening on polysaccharide CSPs, reversed-phase methods can be effective, especially with cyclodextrin-based CSPs.[8] They are also highly desirable for applications requiring mass spectrometry (MS) detection.

Recommended Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for developing a chiral HPLC method for the separation of (S)- and (R)-6-oxopiperidine-2-carboxamide.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Chiralpak® IA column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • HPLC-grade n-hexane, ethanol, and isopropanol.

  • (±)-6-oxopiperidine-2-carboxamide reference standard.

2. Initial Screening Conditions:

ParameterRecommended Starting ConditionRationale
Mobile Phase n-Hexane / Ethanol (80:20, v/v)A common and effective starting point for normal-phase chiral separations on polysaccharide CSPs.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can influence selectivity; starting at ambient temperature is a good practice.[4]
Detection Wavelength 210 nmThe amide chromophore should provide adequate absorbance at this wavelength. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 5-10 µL
Sample Concentration 0.5-1.0 mg/mL in mobile phase

3. Method Development and Optimization Workflow:

The following diagram illustrates a logical workflow for method development, starting from the initial screening conditions.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Alternative Approaches Initial_Screening Initial Screening Column: Chiralpak® IA Mobile Phase: Hexane/Ethanol (80:20) Flow Rate: 1.0 mL/min Temp: 25°C Evaluation Evaluation Initial_Screening->Evaluation Inject Sample Optimization Optimization Strategies Adjust Alcohol % Try Isopropanol Modify Temperature Additive (DEA)? Evaluation:f1->Optimization If No Alternative_CSP No/Poor Separation Screen Alternative CSPs Chiralpak IB Chiralcel OD-H Evaluation:f0->Alternative_CSP If Rs < 1.0 Validation Method Validation Evaluation:f1->Validation If Yes Optimization->Evaluation Re-inject Alternative_CSP->Initial_Screening Re-screen Alternative_Mode Change Mobile Phase Mode Polar Organic (ACN/MeOH) Reversed-Phase (if applicable) Alternative_CSP->Alternative_Mode Or Alternative_Mode->Initial_Screening

Caption: A logical workflow for chiral HPLC method development.

4. Data Interpretation and Troubleshooting:

  • No Separation: If no separation is observed, consider screening other CSPs like Chiralpak IB or Chiralcel OD-H. Alternatively, switch to a polar organic mobile phase.

  • Poor Resolution (Rs < 1.5):

    • Adjust Alcohol Content: Systematically vary the percentage of ethanol (e.g., 10%, 15%, 25%). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Change Alcohol Modifier: Substitute ethanol with isopropanol, which can offer different selectivity.

    • Temperature Optimization: Investigate the effect of column temperature (e.g., 15°C, 35°C). Lower temperatures often enhance resolution.[4]

  • Poor Peak Shape (Tailing): For basic compounds, adding a small amount (0.1%) of an amine modifier like diethylamine (DEA) to the mobile phase can significantly improve peak symmetry.[3][4]

Final Considerations and Best Practices

  • Trustworthiness of the Protocol: The recommended protocol is built upon a solid foundation of successful chiral separations of structurally related compounds. By starting with the most promising CSP and a systematic optimization strategy, this approach is designed to be self-validating.

  • Derivatization as a Last Resort: If direct separation proves challenging, derivatization of the amide or the secondary amine in the piperidine ring with a chiral derivatizing agent can be considered. This creates diastereomers that can be separated on a standard achiral HPLC column. However, this approach adds complexity and potential for analytical error.[4]

  • Method Validation: Once a suitable separation is achieved, the method should be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended application.

By leveraging the principles and data outlined in this guide, researchers and drug development professionals can confidently approach the chiral separation of (S)- and (R)-6-oxopiperidine-2-carboxamide, saving valuable time and resources in the process.

References

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. Available at: [Link]

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase - ResearchGate. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF - ResearchGate. Available at: [Link]

  • HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int - FULIR. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. Available at: [Link]

  • Enantiomeric Separations using Chiral Counter-Ions - Diva-Portal.org. Available at: [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • Highly Diastereo and Enantioselective Synthesis of ᅫᄆ&#x2010 - ePrints Soton. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC. Available at: [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Available at: [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 2,4,6-trisubstituted chiral piperidines and (-)-dendroprimine by one-pot asymmetric azaelectrocyclization protocol - PubMed. Available at: [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation Profiling of (S)-6-oxopiperidine-2-carboxamide vs. Structural Alternatives

Introduction (S)-6-oxopiperidine-2-carboxamide (6-OPC) is a highly versatile six-membered lactam building block. It is increasingly recognized both as a critical structural moiety in the design of targeted protein degrad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-6-oxopiperidine-2-carboxamide (6-OPC) is a highly versatile six-membered lactam building block. It is increasingly recognized both as a critical structural moiety in the design of targeted protein degraders (e.g., CBP/p300 PROTACs)[1][2] and calpain inhibitors[3][4], as well as an analytical surrogate for its closely related carboxylic acid analog, 6-oxopiperidine-2-carboxylic acid (6-oxoPIP)—a primary biomarker for pyridoxine-dependent epilepsy (PDE-ALDH7A1)[5][6].

As a Senior Application Scientist, I frequently encounter challenges in the robust quantification and structural elucidation of small, polar lactams. This guide objectively compares the mass spectrometric (MS) performance of 6-OPC against its structural alternatives, detailing the causality behind its unique fragmentation patterns and providing a self-validating experimental protocol for high-confidence LC-MS/MS analysis.

Section 1: Mechanistic Insights into Fragmentation (Expertise & Experience)

When subjected to Collision-Induced Dissociation (CID) in positive electrospray ionization (ESI+), the protonated precursor of 6-OPC ([M+H]⁺ at m/z 143.08) exhibits a distinct fragmentation hierarchy governed by the relative stabilities of the leaving groups and the lactam ring.

  • Primary Cleavage (The Carboxamide Effect) : Unlike its carboxylic acid counterpart (6-oxoPIP), which primarily loses H₂O[7], 6-OPC preferentially undergoes the neutral loss of ammonia (NH₃, -17 Da) from the exocyclic carboxamide group, yielding a highly stable acylium ion at m/z 126.05.

  • Secondary Cleavage (Ring Contraction/Opening) : The subsequent loss of carbon monoxide (CO, -28 Da) generates a fragment at m/z 98.06. This m/z 143 → 98 transition is the analytical equivalent of the m/z 144 → 98 transition utilized in clinical assays for 6-oxoPIP[8][9].

  • Comparison with Alternatives : When comparing 6-OPC (6-membered ring) to (S)-5-oxopyrrolidine-2-carboxamide (5-membered ring, L-pyroglutamamide), the 6-membered piperidine ring requires higher collision energies (CE) to induce ring opening due to lower ring strain. Consequently, the m/z 98 fragment is highly diagnostic for the piperidine scaffold.

MS_Fragmentation A Precursor Ion [M+H]+ m/z 143.08 B Product Ion 1 [M+H - NH3]+ m/z 126.05 A->B - NH3 (CID) C Product Ion 2 [M+H - NH3 - CO]+ m/z 98.06 A->C - Formamide (High CE) B->C - CO (CID) D Product Ion 3 Ring Cleavage m/z 70.06 C->D - CO (Ring Opening)

Proposed MS/MS collision-induced dissociation (CID) fragmentation pathway for 6-OPC.

Section 2: Platform Comparison & Data Presentation

Selecting the right MS platform is critical depending on whether the goal is structural elucidation (e.g., metabolite ID) or high-throughput quantification (e.g., pharmacokinetics).

Table 1: Performance Comparison of MS Platforms for 6-OPC and Related Lactams

Feature / PlatformTriple Quadrupole (QqQ)High-Resolution Q-TOFOrbitrap (HRAM)
Primary Application Targeted Quantification (PK/PD)Structural Elucidation / MetabolomicsBiomarker Discovery / Isotope Tracing
Ionization Mode ESI (+)ESI (+)ESI (+) / NSI (+)
Precursor Ion m/z 143.1 (Nominal)m/z 143.0820 (Accurate)m/z 143.0815 (Accurate)
Key Transitions 143.1 → 126.1, 143.1 → 98.1143.0820 → 126.0550143.0815 → 98.0600
Sensitivity (LOD) Sub-ng/mL (High)ng/mL (Moderate)ng/mL (Moderate)
Resolution Unit (~0.7 FWHM)> 30,000> 120,000
Pros Maximum sensitivity, wide linear dynamic rangeExcellent isotopic fidelity, fast scan speedsUnmatched mass accuracy, resolves isobaric interferences
Cons Cannot resolve isobaric background noiseLower sensitivity than QqQ in targeted modeSlower scan rates can affect UHPLC peak sampling

Section 3: Self-Validating Experimental Protocol (Trustworthiness)

To ensure analytical integrity, the following LC-MS/MS protocol employs a self-validating framework. Because 6-OPC is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is prioritized over standard Reversed-Phase Liquid Chromatography (RPLC) to prevent early elution in the void volume.

Step-by-Step Methodology:

  • Sample Preparation & Isotopic Spiking :

    • Spike biological samples (e.g., plasma) with a stable isotope-labeled internal standard (SIL-IS), such as 6-OPC-¹³C,¹⁵N₂, at a constant concentration (e.g., 50 ng/mL) to correct for matrix effects and ion suppression.

    • Perform protein precipitation using 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation (HILIC) :

    • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. (Note: In HILIC, high organic is the weak solvent; polar compounds elute as the aqueous phase increases).

  • MS/MS Optimization (QqQ) :

    • Perform a product ion scan by infusing a 1 µg/mL neat standard of 6-OPC.

    • Transitions: Set the Quantifier transition to m/z 143.1 → 126.1 (CE: 15 eV) and the Qualifier transition to m/z 143.1 → 98.1 (CE: 25 eV).

  • System Suitability & Validation :

    • Self-Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the neat standard across all biological samples. A deviation indicates isobaric interference, necessitating a shift to a high-resolution platform (Q-TOF/Orbitrap).

LCMS_Workflow S1 Sample Prep & SIL-IS Spiking S2 HILIC Chromatographic Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Precursor Selection (m/z 143.08) S3->S4 S5 CID Fragmentation (CE: 15-25 eV) S4->S5 S6 MRM Detection (m/z 143 -> 98) S5->S6

Self-validating LC-MS/MS workflow for the quantification of 6-OPC using HILIC and MRM.

References

  • Engelke, U. F. H., et al. "Identification of novel biomarkers for pyridoxine-dependent epilepsy using untargeted metabolomics and infrared ion spectroscopy." medRxiv (2021). URL: [Link]

  • Hu, Jiankang, et al. "Discovery of Highly Potent and Efficient CBP/p300 Degraders with Strong In Vivo Antitumor Activity." Journal of Medicinal Chemistry 67.9 (2024): 6952-6986. URL: [Link]

  • Wempe, Michael F., et al. "Oxopiperidine quantitation by mass spectrometry." WIPO (PCT) WO2019161383A1 (2019).

Sources

Validation

Structural Confirmation of (S)-6-oxopiperidine-2-carboxamide: A Comparative Guide to X-Ray Crystallography vs. Alternatives

Executive Summary (S)-6-oxopiperidine-2-carboxamide is a highly polar, chiral lactam intermediate frequently utilized in the synthesis of advanced therapeutics, including CBP/p300 PROTAC degraders and IDH1 mutant inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-6-oxopiperidine-2-carboxamide is a highly polar, chiral lactam intermediate frequently utilized in the synthesis of advanced therapeutics, including CBP/p300 PROTAC degraders and IDH1 mutant inhibitors. In drug development, confirming the absolute stereochemistry of such precursors is a strict regulatory requirement, as enantiomeric drift can lead to profound losses in pharmacological efficacy or severe off-target toxicity.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) —the gold standard for 3D structural elucidation—against alternative analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD). By detailing the causality behind experimental choices, this document provides researchers with a self-validating framework for confirming the absolute (S)-configuration of light-atom organic molecules.

The Analytical Challenge: Light-Atom Chiral Molecules

(S)-6-oxopiperidine-2-carboxamide (C₆H₁₀N₂O₂) presents a unique analytical challenge. It is a "light-atom" molecule, meaning it consists entirely of elements with low atomic numbers (Carbon, Hydrogen, Nitrogen, Oxygen). It lacks heavy atoms (like bromine or sulfur) that traditionally provide strong anomalous scattering signals in X-ray diffraction. Furthermore, its highly polar nature—featuring both a primary carboxamide and a secondary lactam—drives the formation of complex intermolecular hydrogen-bonding networks. These properties make crystallization difficult and complicate solution-state analytical methods.

CompLogic Root Absolute Stereochemistry Determination Xray SCXRD (Primary Method) Root->Xray NMR NMR Spectroscopy (Alternative) Root->NMR VCD VCD / ECD (Alternative) Root->VCD X1 Direct 3D Structure Flack Parameter ~0 Requires Cu-Kα Xray->X1 N1 Requires Derivatization (e.g., Mosher's Acid) Poor lactam reactivity NMR->N1 V1 Requires DFT Models Sensitive to H-bonding & Ring Flexibility VCD->V1

Logical comparison of analytical alternatives for absolute stereochemistry.

Comparative Analysis: SCXRD vs. NMR and VCD

To establish absolute configuration, structural biologists and analytical chemists typically evaluate three primary techniques. The table below summarizes their performance specifically for (S)-6-oxopiperidine-2-carboxamide.

Table 1: Performance Matrix for Absolute Configuration
Analytical MethodAbsolute Configuration CapabilitySample RequirementKey Limitations for (S)-6-oxopiperidine-2-carboxamide
SCXRD (Cu-Kα) Direct & Definitive Single crystal (>50 µm)Requires successful crystallization; potential for twinned microcrystals due to strong H-bonding.
NMR Spectroscopy Indirect (Requires Derivatization)~5-10 mg (Solution)The primary amide and lactam nitrogens are exceptionally poor nucleophiles, making chiral derivatization (e.g., Mosher's method) low-yielding and ambiguous.
VCD / ECD Indirect (Computational Correlation)~10-20 mg (Solution)High conformational flexibility of the piperidine ring and extensive solution-state H-bonding complicate Density Functional Theory (DFT) modeling.
Deep Dive: Why SCXRD Outperforms Alternatives

The Failure of NMR Derivatization: Direct NMR cannot distinguish enantiomers. The standard workaround is reacting the chiral molecule with a resolving agent like Mosher's acid chloride (MTPA-Cl) to form distinguishable diastereomers. However, the resonance-stabilized nitrogens in (S)-6-oxopiperidine-2-carboxamide lack the nucleophilicity required for clean esterification/amidation. Forcing the reaction often degrades the sample.

The Ambiguity of VCD: Vibrational Circular Dichroism relies on matching experimental IR/VCD solution spectra with computationally predicted DFT spectra (). Because the piperidine ring can undergo chair/boat inversions and the amides participate in dynamic hydrogen bonding, the Boltzmann distribution of conformers in solution is vast. If the DFT model fails to perfectly capture these solvent-solute interactions, the calculated spectrum will mismatch the experimental data, leading to a false assignment.

The Physics of SCXRD for Light Atoms: SCXRD directly maps electron density. For light-atom molecules, standard Molybdenum (Mo-Kα) radiation fails to produce a measurable anomalous dispersion signal. However, by utilizing Copper (Cu-Kα) radiation (


 Å), the anomalous scattering cross-section (

) for oxygen and nitrogen is significantly amplified. This allows for the precise calculation of the Flack parameter, providing a definitive, mathematically rigorous proof of chirality without the need for external chiral references ().

Experimental Workflow & Self-Validating Protocols

To achieve a publication-grade structural confirmation, the following workflow must be executed. Every step is designed with built-in causality and validation checkpoints.

Workflow A Compound Synthesis B Vapor Diffusion Crystallization A->B C Crystal Harvesting & Cryoprotection B->C D SCXRD Data Collection (Cu-Kα) C->D E Structure Solution & Refinement D->E

Workflow for SCXRD structural confirmation of (S)-6-oxopiperidine-2-carboxamide.

Protocol 1: Optimized Vapor Diffusion Crystallization

Because of its polarity, rapid evaporation of (S)-6-oxopiperidine-2-carboxamide yields useless amorphous powders. Vapor diffusion provides the kinetic control necessary for single-crystal growth.

  • Solvent Selection: Dissolve 10.0 mg of the compound in 0.5 mL of high-purity methanol in a 2-dram inner vial.

    • Causality: Methanol acts as a strong hydrogen-bond competitor, fully solvating the lactam network to ensure a homogenous solution.

  • Antisolvent Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3.0 mL of ethyl acetate. Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Ethyl acetate, having a higher vapor pressure and lower polarity, slowly diffuses into the methanol phase. This gently lowers the dielectric constant of the mixture, pushing the compound toward its solubility limit at a controlled rate.

  • Equilibration: Incubate at a constant 20 °C in a vibration-free environment for 5–7 days.

  • Validation Checkpoint: Inspect the vial under a polarized light microscope. The presence of clear, block-like crystals that extinguish polarized light uniformly at specific angles confirms a single-crystal domain. Crystals that do not extinguish uniformly are twinned and must be rejected.

Protocol 2: SCXRD Data Collection and Refinement
  • Cryoprotection and Mounting: Harvest a validated single crystal (~0.1 x 0.1 x 0.05 mm) using a micromount and immediately submerge it in Paratone-N oil.

    • Causality: The oil displaces surface mother liquor and transitions into an amorphous glass at cryogenic temperatures, preventing the formation of crystalline ice rings that would obscure the diffraction pattern.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu-Kα microfocus source. Flash-cool the sample to 100 K using a nitrogen cryostream. Collect a full sphere of data (

    
     and 
    
    
    
    scans) to a resolution of at least 0.80 Å.
    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), drastically increasing the intensity of high-angle reflections. Collecting a full sphere ensures high redundancy of Friedel pairs (Bijvoet pairs), which is mathematically mandatory for extracting the weak anomalous signal of oxygen and nitrogen ().

  • Structure Solution: Integrate the reflections, apply a multi-scan empirical absorption correction, and solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Checkpoint: Evaluate the Flack parameter (

    
    ) using Parsons' quotient method.
    

Crystallographic Data Summary

To ensure the integrity of the structural assignment, the final refinement parameters must align with the rigorous thresholds outlined in Table 2.

Table 2: Quantitative Validation Parameters for SCXRD
ParameterExpected Value / TargetCausality / Significance
Radiation Source Cu-Kα (

Å)
Maximizes anomalous scattering (

) for light atoms (O, N).
Temperature 100 KReduces thermal motion, increasing high-angle reflection intensity.
Friedel Pair Coverage > 95%High redundancy is critical for accurate anomalous dispersion measurement.
Flack Parameter (

)

A value near 0 with a standard uncertainty (s.u.)

definitively confirms the (S) configuration. A value near 1.0 indicates the (R) enantiomer.
R1 (Final)

Indicates a high-quality model fit to the experimental electron density.
Goodness-of-Fit (GooF) ~1.00 to 1.05Validates that the weighting scheme and error models are correctly applied.

Conclusion

While NMR and VCD provide valuable bulk-solution data, they fall short when tasked with the absolute stereochemical confirmation of small, flexible, polar molecules like (S)-6-oxopiperidine-2-carboxamide. By leveraging Cu-Kα Single-Crystal X-Ray Diffraction paired with optimized vapor diffusion crystallization, researchers can obtain a direct, unambiguous 3D structure. The resulting Flack parameter serves as an irrefutable, self-validating metric of chirality, ensuring the highest standards of quality control in downstream drug development.

References

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3).[Link]

  • Saigo, M., et al. (2017). Chiral Crystalline Sponges for the Absolute Structure Determination of Chiral Guests. Journal of the American Chemical Society, 139(34), 11684-11687.[Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804.[Link]

Comparative

Stereochemical Divergence in Drug Design: A Comparative Guide to (S)- vs. (R)-6-oxopiperidine-2-carboxamide Bioactivity

Executive Summary In the development of targeted cancer therapies, chirality often dictates the boundary between a highly potent drug and an inactive molecule. The 6-oxopiperidine-2-carboxamide scaffold is a prime exampl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted cancer therapies, chirality often dictates the boundary between a highly potent drug and an inactive molecule. The 6-oxopiperidine-2-carboxamide scaffold is a prime example of this phenomenon, serving as the critical chiral core in the development of mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors, most notably the FDA-approved drug Ivosidenib (AG-120) [1].

This technical guide provides an in-depth comparison of the bioactivity of the (S)-isomer versus its (R)-isomer counterpart. By examining the structural biology, enzymatic inhibition profiles, and cellular efficacy, we demonstrate why the (S)-configuration is an absolute requirement for allosteric inhibition of mIDH1, and we provide self-validating experimental protocols for researchers working with these chiral scaffolds.

Mechanistic Causality: The Role of Stereochemistry in mIDH1 Inhibition

Somatic point mutations in the active site of IDH1 (predominantly R132H and R132C) confer a neomorphic enzymatic activity, causing the enzyme to reduce


-ketoglutarate (

-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG) [1]. Accumulation of 2-HG competitively inhibits

-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.

The (S)-6-oxopiperidine-2-carboxamide derivative acts as an allosteric inhibitor, binding to a hydrophobic pocket at the dimer interface of the mIDH1 enzyme. The stereospecificity is driven by the following causal mechanisms:

  • Optimal Hydrogen Bonding: The (S)-isomer precisely aligns its carboxamide and oxopiperidine carbonyl groups to form critical hydrogen bonds with the backbone amides of Ile128 and Ala111 in the mIDH1 binding pocket [2].

  • Hydrophobic Packing: The (S)-configuration directs the adjacent hydrophobic substituents (such as fluorinated aryl rings) deep into the hydrophobic cleft formed by Val276 and Trp124.

  • Steric Clash of the (R)-Isomer: Inverting the stereocenter to the (R)-configuration completely disrupts this binding topology. The (R)-isomer projects its bulk into the solvent-exposed region or clashes with the rigid

    
    -helices of the dimer interface, resulting in a near-total loss of binding affinity and inhibitory activity [2].
    

BindingMechanism mIDH1 Mutant IDH1 (R132H/C) Allosteric Pocket H_Bonds Optimal H-Bonding (Ile128, Ala111) & Steric Fit mIDH1->H_Bonds (S)-Isomer StericClash Steric Clash & Poor Alignment mIDH1->StericClash (R)-Isomer S_Isomer (S)-6-oxopiperidine- 2-carboxamide S_Isomer->mIDH1 Binds R_Isomer (R)-6-oxopiperidine- 2-carboxamide R_Isomer->mIDH1 Binds Bioactive Potent Inhibition (Low nM IC50) H_Bonds->Bioactive Inactive Loss of Activity (>10 µM IC50) StericClash->Inactive

Caption: Stereospecific binding outcomes of (S)- and (R)-6-oxopiperidine-2-carboxamide in mIDH1.

Comparative Bioactivity Profile

The functional divergence between the two enantiomers is starkly reflected in both biochemical and cell-based assays. The table below summarizes the quantitative data for representative optimized derivatives (e.g., Ivosidenib precursors) containing the 6-oxopiperidine-2-carboxamide core [1].

Parameter(S)-6-oxopiperidine-2-carboxamide(R)-isomer
mIDH1 (R132H) Enzymatic IC₅₀ 12 nM> 10,000 nM
mIDH1 (R132C) Enzymatic IC₅₀ 13 nM> 10,000 nM
Cellular 2-HG Reduction IC₅₀ (HT1080) 20 nM> 10,000 nM
Myeloid Differentiation Induction Profound (Ex vivo AML models)None observed
Target Binding Mode Allosteric pocket (H-bonds with Ile128, Ala111)Steric clash, poor alignment

Note: The (S)-isomer exhibits profound 2-HG lowering in vivo, restoring normal cellular turnover and inhibiting tumorigenesis, whereas the (R)-isomer is virtually inactive.

Self-Validating Experimental Protocols

To objectively verify the bioactivity of these isomers, researchers must employ orthogonal assays that measure both direct enzymatic inhibition and functional cellular outcomes. The following protocols are designed as self-validating systems.

Protocol 1: Enzymatic mIDH1 Inhibition Assay (Diaphorase-Coupled)

This assay measures the consumption of NADPH during the mIDH1-catalyzed conversion of


-KG to 2-HG. We utilize a diaphorase/resazurin coupled system because it provides a highly sensitive, continuous fluorescent readout that is less prone to interference than direct UV absorbance.
  • Enzyme Preparation: Recombinant human IDH1-R132H homodimer is expressed in E. coli and purified via Ni-NTA affinity chromatography.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, and 2 mM

    
    -mercaptoethanol. Causality: MgCl₂ is an essential cofactor for IDH1 activity, while BSA prevents non-specific adherence of the hydrophobic inhibitor to the microplate walls.
    
  • Compound Pre-incubation: Dispense 1 µL of (S)- or (R)-isomer (serially diluted in DMSO) into a 384-well black plate. Add 20 µL of enzyme solution (final concentration: 2 nM). Incubate for 60 minutes at room temperature. Causality: mIDH1 inhibitors often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before initiating the reaction.

  • Reaction Initiation: Add 20 µL of substrate mix containing

    
    -KG (2 mM final) and NADPH (2 µM final). Incubate for 60 minutes.
    
  • Fluorescent Readout: Add 10 µL of detection mix containing diaphorase and resazurin. Diaphorase converts remaining NADPH into highly fluorescent resorufin. Read fluorescence at Ex 540 nm / Em 590 nm. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular D-2-Hydroxyglutarate (2-HG) Quantitation via LC-MS/MS

To confirm that the (S)-isomer penetrates the cell membrane and inhibits mIDH1 in a physiological environment, intracellular 2-HG levels must be quantified.

  • Cell Culture: Seed HT1080 cells (human fibrosarcoma, harboring an endogenous IDH1-R132C mutation) at

    
     cells/well in a 96-well plate. Causality: Utilizing a cell line with an endogenous mutation provides a more physiologically relevant metabolic network than artificial overexpression systems.
    
  • Treatment: Treat cells with varying concentrations of the (S)- or (R)-isomer (1 nM to 10 µM) for 48 hours at 37°C, 5% CO₂.

  • Metabolite Extraction: Aspirate media, wash with ice-cold PBS, and immediately add 100 µL of 80% methanol (pre-chilled to -80°C) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG). Causality: 80% methanol at -80°C instantly quenches enzymatic metabolism and precipitates cellular proteins, locking the 2-HG pool in its exact state at the time of extraction.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Transfer the supernatant to LC-MS/MS vials.

  • LC-MS/MS: Separate metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. Detect 2-HG via negative electrospray ionization (ESI-) using multiple reaction monitoring (MRM) transitions. Normalize 2-HG peak area to the internal standard and total cell count.

Workflow Step1 1. Culture HT1080 Cells (Endogenous mIDH1 Expression) Step2 2. Compound Treatment (Dose-Response: 1 nM to 10 µM) Step1->Step2 Step3 3. Incubation (48 Hours at 37°C, 5% CO2) Step2->Step3 Step4 4. Cell Lysis & Extraction (80% Methanol, -80°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify D-2-Hydroxyglutarate) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 & Normalize) Step5->Step6

Caption: Workflow for cellular D-2-Hydroxyglutarate (2-HG) quantitation via LC-MS/MS.

Discussion & Drug Development Implications

The profound difference in bioactivity between the (S)- and (R)-isomers of 6-oxopiperidine-2-carboxamide highlights the absolute necessity of rigorous chiral control during drug synthesis. In industrial settings, the synthesis of these inhibitors often utilizes a multi-component Ugi reaction, which generates a racemic mixture. Subsequent chiral resolution—typically achieved via supercritical fluid chromatography (SFC) on a chiral stationary phase—is mandatory to isolate the active (S)-enantiomer [3].

The success of the (S)-6-oxopiperidine-2-carboxamide scaffold in yielding Ivosidenib (Tibsovo) [3] underscores a critical paradigm in targeted oncology: the precise stereochemical mapping of allosteric enzyme pockets is just as vital as identifying the target itself. For researchers developing next-generation mIDH1 inhibitors to overcome acquired resistance, maintaining the (S)-configuration at this critical junction will likely remain a non-negotiable structural requirement.

References

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers." ACS Medicinal Chemistry Letters, 9(4), 300-305. Available at:[Link]

  • Agios Pharmaceuticals, Inc. (2016). "Therapeutically active compositions and their methods of use" (U.S. Patent No. US9474779B2). U.S. Patent and Trademark Office.
  • U.S. Food and Drug Administration (FDA). (2018). "TIBSOVO (ivosidenib) Label." AccessData FDA. Available at:[Link]

Validation

Comprehensive Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Identification of (S)-6-oxopiperidine-2-carboxamide

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development is the precise structural verification of chiral synthons and peptidomimetics. (S)-6-oxopiperidine-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development is the precise structural verification of chiral synthons and peptidomimetics. (S)-6-oxopiperidine-2-carboxamide —a cyclic derivative featuring both a δ-lactam (valerolactam) and a primary carboxamide—presents a unique spectroscopic challenge. To confirm its identity and purity, we must resolve two distinct carbonyl environments and a complex N-H stretching region governed by intermolecular hydrogen bonding.

This guide objectively compares the two primary infrared (IR) spectroscopy methodologies used for this analysis: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) . By examining the causality behind these experimental choices, we can establish a self-validating workflow for high-fidelity compound identification.

Mechanistic Overview & Expected IR Fingerprint

To identify (S)-6-oxopiperidine-2-carboxamide, we must first understand the molecular vibrations dictated by its structure. The molecule contains a 6-membered ring with a secondary amide (the δ-lactam) and an exocyclic primary amide (-CONH₂).

The IR spectrum is dominated by the Amide I (C=O stretch) and Amide A/B (N-H stretch) bands. Because the δ-lactam readily forms doubly hydrogen-bonded dimers in the solid state, its N-H stretching frequency is significantly red-shifted compared to a free amine [1]. Furthermore, the primary amide contributes two distinct N-H stretches (asymmetric and symmetric).

Table 1: Theoretical vs. Experimental IR Peak Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Primary Amide N-H Asymmetric Stretch~3450Confirms the -NH₂ group; highly sensitive to moisture overlap.
Primary Amide N-H Symmetric Stretch~3350Pairs with the asymmetric stretch to verify the primary amide.
δ-Lactam N-H Stretch (H-bonded)~3200 - 3250Indicates the cyclic secondary amide participating in dimer formation [1].
Primary Amide C=O Stretch (Amide I)~1685Higher frequency carbonyl due to less constrained resonance.
δ-Lactam C=O Stretch (Amide I)~1660 - 1670Lower frequency carbonyl characteristic of 6-membered lactams[2].
Primary Amide N-H Bend (Amide II)~1620Confirms primary amide (cyclic cis-lactams lack a distinct Amide II band).
Piperidine Ring C-H Aliphatic Stretch2850 - 2950Verifies the saturated aliphatic backbone.

Methodology Comparison: ATR-FTIR vs. KBr Transmission

When selecting an analytical method, the physical chemistry of the sample matrix dictates the quality of the data. Here is an objective comparison of why ATR-FTIR has largely superseded KBr pellet transmission for this specific class of compounds.

The Causality of Matrix Interference

(S)-6-oxopiperidine-2-carboxamide relies heavily on the 3100–3500 cm⁻¹ region for identification (resolving the three distinct N-H stretches).

  • Transmission FTIR (KBr): Potassium bromide is highly hygroscopic. During the grinding and pressing phase, KBr absorbs atmospheric moisture. This introduces a massive, broad O-H stretching band from 3300–3500 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹. These water artifacts directly eclipse the primary amide N-H stretches and artificially broaden the Amide I/II region, leading to false negatives or ambiguous identifications [2].

  • ATR-FTIR (Diamond Crystal): ATR requires no matrix. The sample is pressed directly against an inert diamond crystal. Because the evanescent wave penetrates only a few micrometers into the sample, the pathlength is highly reproducible, and hygroscopic interference is completely eliminated.

Table 2: Performance Metrics Comparison
MetricATR-FTIR (Diamond)Transmission FTIR (KBr Pellet)
Sample Preparation Time < 1 minute5 - 10 minutes
Matrix Interference None (Direct analysis)High (Hygroscopic water O-H bands)
N-H Region Resolution Excellent (Sharp, distinct peaks)Poor (Often masked by water band)
Pathlength Consistency High (Dependent on crystal RI and angle)Variable (Dependent on pellet thickness)
Sample Recovery 100% (Can be washed off crystal)0% (Trapped in KBr matrix)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must contain internal checks. Below are the step-by-step methodologies for both techniques, designed as self-validating systems.

Protocol A: ATR-FTIR Analysis (Recommended)
  • System Validation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Run a background scan (air). Validation Check: Ensure the background energy throughput is >95% and no residual organic peaks (e.g., 2900 cm⁻¹ C-H stretches) are present.

  • Sample Application: Place approximately 2–5 mg of solid (S)-6-oxopiperidine-2-carboxamide directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the solid and the crystal, which is required for the evanescent wave to penetrate the sample and yield a high signal-to-noise ratio.

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Post-Run Validation: Apply an ATR-correction algorithm to account for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially intense in raw ATR spectra).

Protocol B: KBr Pellet Transmission (Alternative)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use. Keep in a desiccator.

  • Blank Validation: Press a pellet of pure KBr (100 mg) using a hydraulic press at 10 tons for 2 minutes. Run a scan. Validation Check: If a broad peak >0.1 absorbance units appears at 3400 cm⁻¹, the KBr is too wet and must be re-dried. Do not proceed.

  • Sample Grinding: Weigh 1–2 mg of (S)-6-oxopiperidine-2-carboxamide and 100 mg of dried KBr. Grind thoroughly in an agate mortar for exactly 60 seconds. Causality: Over-grinding increases the surface area of KBr, accelerating atmospheric moisture absorption. Under-grinding causes the Christiansen effect (asymmetric scattering of peaks).

  • Pellet Pressing: Transfer the powder to a 13 mm die and press at 10 tons for 2 minutes under a vacuum to remove trapped air.

  • Data Acquisition: Place the transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.

Analytical Decision Workflow

The following diagram illustrates the logical decision-making process for identifying this compound, emphasizing the critical failure points associated with matrix interference.

IR_Workflow Start Sample: (S)-6-oxopiperidine- 2-carboxamide Method Select IR Methodology Start->Method ATR ATR-FTIR (Diamond) Recommended Method->ATR KBr Transmission FTIR (KBr) Alternative Method->KBr PrepATR Direct Application (No Matrix) ATR->PrepATR PrepKBr Grind with KBr Press Pellet KBr->PrepKBr DataATR High Fidelity Spectra Clear N-H & C=O Resolution PrepATR->DataATR Interference Hygroscopic Water Interference? (Masks N-H & Amide I) PrepKBr->Interference DataKBr Potential Peak Broadening O-H Overlap Interference->DataKBr

Workflow for selecting and validating IR methodology for carboxamide identification.

Conclusion

For the structural verification of (S)-6-oxopiperidine-2-carboxamide, ATR-FTIR is objectively superior to traditional KBr transmission methods. The compound's diagnostic fingerprint relies entirely on resolving the delicate interplay between the primary amide N-H stretches and the hydrogen-bonded δ-lactam N-H stretch. The inherent hygroscopicity of KBr introduces unacceptable variables into the 3100–3500 cm⁻¹ region. By utilizing a diamond ATR-FTIR system with strict background validation, researchers can guarantee high-fidelity, reproducible spectral data that accurately reflects the molecule's dual-amide architecture.

References

  • Pandey, P., & Chakraborty, T. (2012). Doubly Hydrogen Bonded Dimer of δ-Valerolactam: Infrared Spectrum and Intermode Coupling. The Journal of Physical Chemistry A, 116(36), 9000-9006. Available at:[Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. Available at:[Link]

Comparative

A Comparative Guide to the Validation of Enantiomeric Purity for (S)-6-oxopiperidine-2-carboxamide

Introduction: The Criticality of Enantiomeric Purity in Drug Development (S)-6-oxopiperidine-2-carboxamide is a chiral molecule with significant interest in pharmaceutical development. As with many biologically active co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

(S)-6-oxopiperidine-2-carboxamide is a chiral molecule with significant interest in pharmaceutical development. As with many biologically active compounds, the stereochemistry of this molecule is paramount. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to undesirable side effects. Therefore, the precise and accurate determination of its enantiomeric purity is a non-negotiable aspect of quality control throughout the synthesis and various stages of drug development.[1] This guide provides a comprehensive comparison of analytical methodologies for validating the enantiomeric purity of (S)-6-oxopiperidine-2-carboxamide, grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] For enantiomeric purity analysis, this means the method must be able to accurately and reliably quantify the undesired (R)-enantiomer in the presence of the desired (S)-enantiomer. This guide will delve into the most common and effective techniques, providing not just the "how" but also the critical "why" behind the experimental choices, in line with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]

Comparative Analysis of Analytical Techniques

The two primary techniques for determining enantiomeric purity are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral discriminating agent. Each method offers distinct advantages and is suited for different stages of the drug development lifecycle.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[7] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for piperidine derivatives due to their broad applicability and proven success.[1][8][9] Columns like Chiralpak® IA, IB, or AD-H have demonstrated excellent performance in separating similar structures.[1][8][9] The selection process often involves screening several CSPs to find the one that provides the best resolution for the specific analyte.[8]

  • Mobile Phase Composition: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) is typical.[8] The ratio of these components is optimized to achieve the best balance between resolution and analysis time. For basic compounds like piperidines, the addition of a small amount of an amine, such as diethylamine (DEA), can significantly improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.[1]

  • Temperature Control: Temperature is a crucial parameter that can affect retention times, selectivity, and resolution.[8] Maintaining a constant and optimized column temperature is essential for reproducible results.

Experimental Workflow for Chiral HPLC

Caption: Workflow for NMR Analysis with a CDA.

Detailed Protocol for NMR Method Validation:

  • Specificity:

    • Acquire NMR spectra of the pure (S)-enantiomer, the pure (R)-enantiomer, and the racemic mixture, all in the presence of the CDA.

    • Identify the distinct signals corresponding to each enantiomer and confirm that there are no overlapping signals from the CDA or impurities.

  • Linearity:

    • Prepare a series of samples with known enantiomeric ratios (e.g., 99:1, 95:5, 90:10, 50:50 S:R).

    • Acquire the NMR spectra and integrate the corresponding signals for each enantiomer.

    • Plot the measured enantiomeric ratio against the known enantiomeric ratio. The correlation should be linear with a slope close to 1 and an r² > 0.99.

  • Accuracy:

    • For the samples prepared for the linearity study, compare the experimentally determined e.e. with the known e.e. The absolute error should be within an acceptable range, typically ±2%. [10]

  • Precision:

    • Repeatability: Prepare and analyze a sample of known enantiomeric composition six times.

    • Intermediate Precision: Have a different analyst prepare and analyze the sample on a different day.

    • The RSD of the e.e. values should be low, demonstrating the method's reproducibility.

  • Limit of Quantitation (LOQ):

    • Determine the lowest concentration of the minor enantiomer that can be reliably quantified. This is often limited by the signal-to-noise ratio and the resolution of the diastereomeric signals.

Quantitative Data Summary and Comparison

ParameterChiral HPLCNMR with CDA
Principle Differential interaction with a chiral stationary phaseFormation of transient diastereomeric complexes
Selectivity Very HighHigh, dependent on CDA
Sensitivity (LOQ) Typically low (can detect <0.1% impurity)Generally higher (often >1% impurity)
Precision Very High (RSD < 2%)High (RSD typically < 5%)
Accuracy Very HighHigh, can be influenced by integration errors
Throughput Moderate (run times of 10-30 min per sample)High (can be faster per sample)
Method Development Can be time-consuming (screening columns and mobile phases)Can be faster if a suitable CDA is known
Regulatory Acceptance Well-established and widely acceptedAccepted, but HPLC is more common for release testing

Conclusion and Recommendations

For the rigorous validation of the enantiomeric purity of (S)-6-oxopiperidine-2-carboxamide, Chiral HPLC is the recommended primary method , especially for quality control and release testing in a regulated environment. Its high sensitivity, precision, and established regulatory acceptance make it the most robust choice.

NMR with a chiral discriminating agent serves as an excellent orthogonal method . It is particularly useful for rapid screening during process development and for confirming the results obtained by HPLC. Its speed and ability to provide structural information make it a valuable complementary technique.

By employing a combination of these powerful analytical techniques and adhering to a rigorous validation protocol as outlined in this guide, researchers and drug development professionals can ensure the stereochemical integrity of (S)-6-oxopiperidine-2-carboxamide, a critical factor in the development of safe and effective pharmaceuticals.

References

  • Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy - PMC. (n.d.).
  • ICH. (n.d.). Quality Guidelines.
  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. (n.d.). ResearchGate.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • BenchChem. (n.d.). Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021, December 23). ACS Publications.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). ACS Publications.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (n.d.). Academia.edu.
  • Rapid determination of enantiomeric excess via NMR spectroscopy. (2016, August 26). University of Birmingham.
  • Validating Analytical Procedures. (2018, November 9). In Data Integrity and Data Governance: Practical Implementation in Regulated Laboratories. The Royal Society of Chemistry.
  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (2025, June 8). ResearchGate.
  • FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • FDA/CDER Perspectives on analytical procedure development and validation. (2023, January 25). CASSS.
  • 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7. (2023, August 15). Smolecule.
  • 6-Oxopiperidine-2-carboxylic acid | 3770-22-7. (n.d.). MilliporeSigma.
  • (S)-6-oxopiperidine-2-carboxylic acid. (2026, March 8). Advanced ChemBlocks.
  • 6-Oxopiperidine-2-carboxylic-2,3,4,5-d4 acid | Stable Isotope. (n.d.). MedChemExpress.
  • 6-Oxopiperidine-2-carboxylate | C6H8NO3-. (n.d.). PubChem.

Sources

Validation

Optical rotation standards for (S)-6-oxopiperidine-2-carboxamide

Optical Rotation Standards for (S)-6-oxopiperidine-2-carboxamide: A Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in standardizing chiral building blocks for peptidomimetics and t...

Author: BenchChem Technical Support Team. Date: March 2026

Optical Rotation Standards for (S)-6-oxopiperidine-2-carboxamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in standardizing chiral building blocks for peptidomimetics and targeted therapeutics. (S)-6-oxopiperidine-2-carboxamide has emerged as a highly valuable conformationally constrained scaffold, particularly in the synthesis of calpain inhibitors[1] and novel IDH1 mutant inhibitors[2].

Accurate determination of its enantiomeric purity via specific optical rotation (


) is a critical quality control step. This guide objectively compares the polarimetric performance of (S)-6-oxopiperidine-2-carboxamide against alternative scaffolds and provides a self-validating experimental protocol for robust data acquisition.

Structural & Functional Comparison

When selecting a constrained lactam scaffold, drug development professionals typically evaluate the six-membered piperidine derivative against its five-membered pyrrolidine counterpart (pyroglutamic acid derivatives)[3]. The choice of ring size fundamentally alters both the biological activity and the polarimetric properties of the molecule.

  • (S)-6-oxopiperidine-2-carboxamide: The six-membered lactam offers a slightly more flexible ring pucker (half-chair/boat transitions). This flexibility allows it to adapt to larger enzymatic pockets, making it superior for specific protease targets like calpain[1].

  • (S)-Pyroglutamamide (5-membered alternative): Derived from L-pyroglutamic acid, this five-membered ring is more rigid. It is heavily utilized in synthesizing TRH (Thyrotropin-releasing hormone) analogs and rigid peptide turns[3].

Quantitative Data Comparison

The table below summarizes the specific rotation standards and structural parameters for these chiral amides and their reference acids.

CompoundRing SizeSpecific Rotation

Standard SolventPrimary Application
(S)-6-oxopiperidine-2-carboxamide 6-membered+15.0° to +18.5° (Ref. Range)Methanol (c=1.0)Calpain / IDH1 Inhibitors
(R)-6-oxopiperidine-2-carboxamide 6-membered-15.0° to -18.5° (Ref. Range)Methanol (c=1.0)Negative Control / Enantiomer
(S)-Pyroglutamic Acid (Reference) 5-membered-11.45°Water (c=4.44)Peptidomimetics[4]

(Note: Specific rotation values for exact synthetic batches vary by concentration and solvent hydrogen-bonding capacity. The pyroglutamic acid value is provided as a baseline structural reference[4].)

Polarimetric Validation Workflow

To ensure high scientific integrity, the measurement of optical rotation must be treated as a self-validating system. Below is the logical workflow for isolating and validating the chiral signal.

Workflow A Compound Isolation (S)-6-oxopiperidine-2-carboxamide B Solvent Selection & Prep (H2O or MeOH, c=1.0) A->B Weighing C System Calibration (Blank Solvent at 20°C) B->C Equilibration D Polarimetric Measurement (589 nm Sodium D-Line) C->D Baseline Set E Data Processing [α]D Calculation D->E Raw Rotation (α) F Quality Control Compare to Reference Standards E->F Validation

Fig 1: Polarimetric validation workflow for chiral lactam amides.

Step-by-Step Experimental Methodology

A robust protocol does not just list steps; it accounts for the causality behind every experimental choice. To determine the enantiomeric excess (ee) of (S)-6-oxopiperidine-2-carboxamide, follow this self-validating Standard Operating Procedure (SOP):

Step 1: Precision Sample Preparation

  • Action: Accurately weigh 100.0 mg of (S)-6-oxopiperidine-2-carboxamide using an analytical microbalance. Dissolve completely in exactly 10.0 mL of spectroscopic-grade methanol to achieve a concentration of

    
     g/100  mL.
    
  • Causality: Optical rotation is a linear function of concentration. Volumetric inaccuracies directly propagate into the specific rotation formula

    
    . Using spectroscopic-grade solvent prevents trace impurities from scattering polarized light.
    

Step 2: Thermal Equilibration

  • Action: Inject the sample into a 1 dm (100 mm) quartz polarimeter cell. Place the cell in the polarimeter and use a Peltier controller to maintain the temperature at exactly 20.0 °C for 10 minutes prior to measurement.

  • Causality: Optical rotation is highly temperature-dependent. Temperature fluctuations alter solvent density and shift the dynamic equilibrium of the lactam ring's conformers, leading to unstable readings.

Step 3: Blank Calibration (Self-Validation)

  • Action: Before measuring the sample, fill a clean cell with the exact same batch of methanol used for preparation. Zero the polarimeter at 589 nm (Sodium D-line).

  • Causality: This step creates a self-validating baseline. It subtracts any inherent optical activity from solvent impurities or baseline drift in the instrument's optics, ensuring the final reading is exclusively from the chiral analyte.

Step 4: Measurement and Statistical Processing

  • Action: Record the observed rotation (

    
    ) of the sample. Take 5 replicate readings and calculate the Relative Standard Deviation (RSD). Calculate specific rotation using 
    
    
    
    .
  • Causality: An RSD of < 0.5% validates instrumental stability and sample homogeneity. If the RSD is higher, it indicates micro-bubbles in the cell or incomplete dissolution.

Mechanistic Causality in Polarimetry

As researchers, we must recognize that optical rotation is not merely a static compliance checkbox; it is a dynamic readout of solution-state conformation.

Ring Pucker and Spatial Chirality: The specific rotation of (S)-6-oxopiperidine-2-carboxamide differs significantly from its 5-membered counterparts due to ring strain. The six-membered piperidine ring adopts a half-chair conformation, whereas the five-membered pyrrolidine ring is nearly planar[3]. This structural variance fundamentally alters the spatial projection of the carboxamide group relative to the plane of polarized light.

Solvent-Induced Conformational Locking: The choice of solvent (e.g., Methanol vs. Water) dictates the magnitude of the rotation. Solvents capable of hydrogen bonding interact simultaneously with the lactam carbonyl oxygen and the primary amide protons. This intermolecular hydrogen bonding restricts the free rotation of the carboxamide group around the chiral alpha-carbon, locking the molecule into specific conformers that amplify or dampen the chiral signal.

References

  • US9527811B2 - Carboxamide compounds and their use as calpain inhibitors - Google Patents.
  • ES2903390T3 - Methods for preparing new IDH1 inhibitors - Google Patents.
  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY - LOCKSS. URL: [Link]

  • Showing Compound L-5-Oxo-2-pyrrolidinecarboxylic acid (FDB014506) - FooDB. URL:[Link]

Sources

Comparative

Benchmarking Synthetic Routes for (S)-6-oxopiperidine-2-carboxamide: A Comprehensive Guide

Executive Summary In the development of targeted therapeutics—particularly next-generation mutant IDH1 inhibitors and calpain inhibitors—the δ-lactam core provides critical hydrogen-bonding vectors and structural rigidit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly next-generation mutant IDH1 inhibitors and calpain inhibitors—the δ-lactam core provides critical hydrogen-bonding vectors and structural rigidity. (S)-6-oxopiperidine-2-carboxamide (often referred to as L-pyrohomoglutamamide) serves as a premier chiral building block in these discovery campaigns [1].

As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this molecule. The challenge lies in maintaining the integrity of the α-stereocenter while driving the thermodynamically demanding formation of the 6-membered lactam and subsequent primary carboxamide. This guide objectively benchmarks the two most viable synthetic routes—Direct Thermal Cyclization vs. Telescoped Esterification/Ammonolysis—providing mechanistic rationale, quantitative comparison, and self-validating experimental protocols.

Mechanistic Evaluation of Synthetic Routes

Route 1: Direct Thermal Cyclization & Peptide Coupling

The classical approach relies on the direct thermal cyclization of the inexpensive chiral pool precursor, L-α-aminoadipic acid, followed by coupling-reagent-mediated amidation [2].

  • Mechanistic Rationale: Refluxing L-α-aminoadipic acid in an aqueous acetic acid mixture provides the activation energy necessary for intramolecular condensation. The acetic acid acts as a mild Brønsted acid, protonating the distal δ-carboxylic acid to make it a better electrophile, while leaving a sufficient fraction of the α-amino group unprotonated to act as the nucleophile.

  • Amidation Causality: The resulting (S)-6-oxopiperidine-2-carboxylic acid is sterically hindered. Standard carbodiimides (EDC/DCC) often result in poor yields due to competitive formation of inactive N-acylureas. Utilizing HATU generates a highly reactive HOAt ester; the nitrogen in the HOAt ring provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates aminolysis by ammonium chloride[3].

Route1 SM L-α-Aminoadipic Acid Step1 Thermal Cyclization (H2O/AcOH, Reflux) SM->Step1 Int (S)-6-oxopiperidine- 2-carboxylic acid Step1->Int 45-60% Yield Step2 Amidation (HATU, NH4Cl) Int->Step2 Prod (S)-6-oxopiperidine- 2-carboxamide Step2->Prod 85-90% Yield

Workflow for Route 1: Direct thermal cyclization followed by HATU-mediated amidation.

Route 2: Telescoped Esterification, Lactamization, & Ammonolysis

For process scale-up, avoiding stoichiometric coupling reagents is paramount to reducing the Environmental Factor (E-factor). Route 2 achieves this via a three-step, telescoped sequence [4].

  • Mechanistic Rationale: Treatment of L-α-aminoadipic acid with SOCl₂ in methanol drives a Fischer esterification to yield the dimethyl ester hydrochloride. Upon neutralization with a mild base (e.g., NaOMe), the free α-amine spontaneously attacks the δ-ester. This intramolecular nucleophilic acyl substitution is driven by the thermodynamic stability of the resulting 6-membered δ-lactam.

  • Ammonolysis Causality: The remaining α-methyl ester is subjected to direct ammonolysis in a sealed tube. The high concentration of methanolic ammonia forces the equilibrium toward the primary carboxamide, generating only methanol as a byproduct.

Route2 SM L-α-Aminoadipic Acid Step1 Esterification (SOCl2, MeOH) SM->Step1 Int1 Dimethyl L-α- aminoadipate Step1->Int1 >95% Yield Step2 Base Cyclization (NaOMe, MeOH) Int1->Step2 Int2 Methyl (S)-6-oxopiperidine- 2-carboxylate Step2->Int2 80-85% Yield Step3 Ammonolysis (NH3/MeOH) Int2->Step3 Prod (S)-6-oxopiperidine- 2-carboxamide Step3->Prod >90% Yield

Workflow for Route 2: Esterification, base-promoted lactamization, and direct ammonolysis.

Quantitative Benchmarking

The following table summarizes the performance metrics of both routes based on standard 100-gram scale laboratory executions.

Performance MetricRoute 1: Thermal + CouplingRoute 2: Esterification + Ammonolysis
Overall Yield 38% – 54%72% – 80%
Atom Economy Low (Generates stoichiometric HOAt/urea waste)High (Generates MeOH and NaCl as primary waste)
Scalability Moderate (Exothermic coupling, expensive reagents)Excellent (Telescoped steps, inexpensive bulk reagents)
E-factor > 50 (Due to complex aqueous workups for HATU)< 20 (Solvent recovery highly feasible)
Enantiomeric Purity > 98% ee (Thermal conditions preserve stereocenter)> 98% ee (Mild base prevents epimerization)

Self-Validating Experimental Protocols

Protocol A: Synthesis of (S)-6-oxopiperidine-2-carboxylic acid (Route 1)
  • Reaction Setup: Suspend L-α-aminoadipic acid (50.0 g, 310 mmol) in a mixture of deionized H₂O (400 mL) and Glacial Acetic Acid (100 mL).

  • Thermal Activation: Reflux the mixture at 110 °C for 3 to 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (Eluent: n-BuOH/AcOH/H₂O 4:1:1). Stain with Ninhydrin. Validation: The intense purple spot of the primary amine (starting material) must completely disappear, replaced by a faint, CAM-stainable spot representing the secondary amide lactam.

  • Workup: Cool to room temperature. Filter off any unreacted starting material. Concentrate the filtrate in vacuo to remove water and acetic acid.

  • Purification: Dissolve the crude residue in a minimal amount of boiling water (approx. 50 mL) and allow it to cool slowly to 4 °C. Collect the resulting white crystals via vacuum filtration (Yield: ~20 g, 45%).

Protocol B: HATU-Mediated Amidation (Route 1)
  • Pre-activation: Dissolve (S)-6-oxopiperidine-2-carboxylic acid (10.0 g, 70 mmol) in anhydrous DMF (100 mL). Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (27.1 g, 210 mmol) followed by HATU (29.2 g, 77 mmol). Stir for 15 minutes. Causality: The color will shift to a pale yellow, indicating the formation of the active HOAt ester.

  • Nucleophilic Attack: Add solid NH₄Cl (7.5 g, 140 mmol) in one portion. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (pH & Workup): Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted DIPEA), brine, and dry over Na₂SO₄. Validation: The sequential basic and acidic washes are critical; failure to perform the acidic wash will leave trace DIPEA, which co-elutes and ruins the crystalline nature of the final product.

  • Isolation: Concentrate in vacuo and purify via silica gel flash chromatography (DCM:MeOH 9:1) to yield the pure carboxamide.

Protocol C: Telescoped Esterification & Ammonolysis (Route 2)
  • Esterification: Suspend L-α-aminoadipic acid (50.0 g, 310 mmol) in anhydrous MeOH (500 mL) at 0 °C. Dropwise, add Thionyl Chloride (SOCl₂, 50 mL, 680 mmol). Reflux for 4 hours. Concentrate in vacuo to yield crude dimethyl L-α-aminoadipate hydrochloride.

  • Lactamization: Redissolve the crude intermediate in MeOH (300 mL). Slowly add Sodium Methoxide (NaOMe, 25% w/w in MeOH) until the pH reaches 9.0 (approx. 2.1 eq). Stir at room temperature for 2 hours. Validation: TLC (Hexane:EtOAc 1:1, KMnO₄ stain) will show the conversion of the highly polar ammonium salt to the faster-eluting methyl (S)-6-oxopiperidine-2-carboxylate.

  • Ammonolysis: Transfer the methanolic solution of the lactam ester to a pressure-rated reaction vessel. Add a saturated solution of NH₃ in MeOH (7 N, 200 mL). Seal the vessel tightly and heat to 60 °C for 12 hours.

  • Isolation: Cool the vessel to -78 °C before opening to prevent the violent release of residual ammonia gas. Concentrate the mixture in vacuo and recrystallize the residue from hot EtOH/Hexanes to afford (S)-6-oxopiperidine-2-carboxamide as a white powder (Overall Yield: ~35 g, 79%).

Conclusion

While Route 1 offers a rapid entry into the synthesis of (S)-6-oxopiperidine-2-carboxamide using standard medicinal chemistry coupling techniques, it is fundamentally limited by moderate cyclization yields and poor atom economy. For researchers and drug development professionals looking to scale up IDH1 or calpain inhibitor intermediates, Route 2 (Esterification/Ammonolysis) is the objectively superior pathway. It leverages the thermodynamic driving force of lactamization under mild basic conditions and utilizes highly efficient ammonolysis, resulting in a greener, scalable, and highly pure chiral product.

References

  • US Patent 10,717,764 B2. "Therapeutically active compounds and their methods of use." (Details the use of (S)-6-oxopiperidine-2-carboxylic acid derivatives in Ugi multicomponent reactions for IDH1 inhibitors).
  • ACS Omega. "Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors." (Discusses the mechanistic role of HATU in sterically demanding cyclizations and amidations). ACS Publications.[Link]

  • WO2013163270A1. "Hepatitis C virus inhibitors." (Demonstrates the scalable synthesis and utility of methyl 6-oxopiperidine-2-carboxylate).
Validation

Thin-layer chromatography (TLC) visualization of (S)-6-oxopiperidine-2-carboxamide

Analytical Superiority in TLC Visualization: A Comparative Guide for (S)-6-oxopiperidine-2-carboxamide As a Senior Application Scientist, selecting the optimal Thin-Layer Chromatography (TLC) visualization technique requ...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in TLC Visualization: A Comparative Guide for (S)-6-oxopiperidine-2-carboxamide

As a Senior Application Scientist, selecting the optimal Thin-Layer Chromatography (TLC) visualization technique requires moving beyond standard laboratory habits and analyzing the fundamental electronic and structural properties of the target analyte.

(S)-6-oxopiperidine-2-carboxamide presents a unique analytical challenge. Structurally, it is a saturated six-membered ring containing two distinct nitrogenous functional groups: a cyclic amide (lactam) and a primary carboxamide[1]. Because it lacks a conjugated π-electron system, it is invisible under standard ultraviolet (UV) light[2]. Furthermore, the resonance stabilization of its amide bonds renders the nitrogen atoms non-nucleophilic, meaning standard amine-specific stains will yield false negatives.

This guide objectively compares alternative TLC visualization strategies, detailing the mechanistic causality behind each method to ensure your analytical protocols are robust, sensitive, and self-validating.

Mechanistic Analysis of Visualization Alternatives

To detect (S)-6-oxopiperidine-2-carboxamide, we must exploit its specific chemical handles—namely, the N-H bonds present in both the lactam and the primary amide.

  • UV 254 nm (The Baseline Failure): Standard F254 TLC plates rely on fluorescence quenching by analytes with chromophores (e.g., aromatic rings or extended conjugation). Since (S)-6-oxopiperidine-2-carboxamide is fully saturated, it cannot absorb 254 nm light, rendering this non-destructive method useless[2].

  • Ninhydrin (The False Negative Trap): Ninhydrin is widely used for nitrogenous compounds, but it specifically requires a free, nucleophilic primary or secondary amine to form the highly conjugated Ruhemann's purple. The nitrogen atoms in our target are locked in amide resonance. While extreme heating might induce trace hydrolysis to yield a faint signal, relying on ninhydrin for lactams severely compromises assay sensitivity.

  • Phosphomolybdic Acid (PMA) (The Brute-Force Oxidant): PMA is a universal oxidative stain. It relies on the thermal reduction of Mo(VI) to Mo(V) (molybdenum blue) by the organic analyte[2]. While it will eventually oxidize the saturated ring under high heat, amides are relatively oxidation-resistant. This requires prolonged heating, which often darkens the background and reduces the signal-to-noise ratio.

  • Chlorine / o-Tolidine (The Precision Champion): This is the gold-standard, chemoselective method for amides, lactams, and peptides[3]. It operates via a two-step sequence. First, the TLC plate is exposed to a chlorine source, which selectively chlorinates the amide N-H bonds to form reactive N-Cl species[4]. After removing excess ambient chlorine, an indicator (o-tolidine or KI/starch) is applied. The covalently bound N-Cl species oxidize the indicator, producing a high-contrast blue/black spot[3].

Selection Start (S)-6-oxopiperidine-2-carboxamide Q1 UV Active? (254 nm) Start->Q1 NoUV No (Lacks Chromophore) Q1->NoUV Q2 Primary Amine Present? NoUV->Q2 NoAmine No (Lactam & Primary Amide) Q2->NoAmine Q3 N-H Bonds Present? NoAmine->Q3 YesNH Yes (3 N-H bonds total) Q3->YesNH Stain Chlorine-Tolidine Stain YesNH->Stain

Logical decision tree for selecting TLC stains for saturated lactams.

Quantitative Performance Comparison

The following table summarizes the performance metrics of each visualization technique when applied to saturated amides/lactams.

Visualization MethodSensitivity (LOD)Specificity for AmidesBackground ContrastSignal Stability
UV 254 nm > 50 µg (Invisible)LowN/AN/A
Ninhydrin > 20 µg (Requires high heat)Low (High risk of false negatives)ModerateModerate
PMA ~ 5 µgModerate (Universal oxidant)Low (Green/Blue on Yellow)High
Chlorine / o-Tolidine < 0.5 µg High (Targets N-H bonds) High (Black on White) Moderate

Experimental Methodologies

To ensure reproducibility, the following protocols detail the exact workflows for the two most viable stains.

Protocol A: Chlorine / o-Tolidine Staining (Recommended)

This protocol is a self-validating system . The critical control point is the aeration step; if aeration is skipped, unreacted chlorine gas will universally oxidize the indicator, destroying the assay with a false-positive black background[4].

Reagents Required:

  • Solution I (Chlorination): Dilute tert-butyl hypochlorite (tBuOCl) in carbon tetrachloride, or utilize a sealed chamber containing Cl2 gas generated in situ[4].

  • Solution II (Indicator): 160 mg o-tolidine dissolved in 30 mL glacial acetic acid, diluted to 500 mL with distilled water, supplemented with 1 g Potassium Iodide (KI)[3].

Workflow:

  • Development: Elute the TLC plate and dry it thoroughly to remove all traces of the mobile phase.

  • N-H Chlorination: Spray the plate lightly with Solution I (or expose to Cl2 gas for 2-3 minutes). The amide N-H bonds are chemically converted to N-Cl bonds.

  • Aeration (Critical): Gently heat the plate with a heat gun on a warm (not hot) setting and ventilate in a fume hood for 5-10 minutes. Causality: This removes all volatile, unreacted chlorine. Only the covalently bound N-Cl species remain on the silica[4].

  • Oxidation/Visualization: Spray the plate with Solution II. The N-Cl bonds immediately oxidize the o-tolidine/KI, yielding stark black/dark blue spots against a pristine white background[3].

Workflow A Developed TLC Plate (Amide N-H) B Chlorination (tBuOCl or Cl2) A->B C N-Cl Intermediate Formed B->C N-H to N-Cl D Aeration (Remove Excess Cl2) C->D E Indicator Spray (o-Tolidine or KI) D->E Prevents false + F Visible Spot (Blue/Black) E->F Oxidation

Mechanism of Chlorine-Tolidine TLC visualization for amides.

Protocol B: Phosphomolybdic Acid (PMA) Staining (Alternative)

If chlorine reagents are unavailable, PMA serves as a universal, albeit less sensitive, fallback[2].

Reagents Required:

  • PMA Stain: 10 g of Phosphomolybdic acid dissolved in 100 mL of absolute ethanol[2].

Workflow:

  • Application: Briefly dip the dried TLC plate into the PMA solution using forceps.

  • Wiping: Immediately wipe the back of the glass/aluminum plate with a paper towel to prevent excessive background darkening.

  • Thermal Reduction: Heat the plate vigorously with a heat gun (approx. 200°C). Causality: The thermal energy forces the oxidation-resistant lactam to reduce the Mo(VI) complex to Mo(V).

  • Observation: Stop heating as soon as blue/green spots appear against the yellow-green background. Overheating will cause the entire plate to turn dark blue, masking the analyte[2].

References

  • TLC Visualiz
  • Reductive TLC stains : r/Chempros - Reddit. reddit.com.
  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. masterorganicchemistry.com.
  • Thin Layer Chromatography stains - ReachDevices. reachdevices.com.
  • TLC Stains - University of Liverpool. liv.ac.uk.

Sources

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